molecular formula C9H10O3 B053570 3-Methoxyphenylglyoxal hydrate CAS No. 118888-62-3

3-Methoxyphenylglyoxal hydrate

Numéro de catalogue: B053570
Numéro CAS: 118888-62-3
Poids moléculaire: 166.17 g/mol
Clé InChI: PYZRPDUYVRBPMI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

3-Methoxyphenylglyoxal hydrate (CAS 32025-65-3 ) is a high-purity chemical compound offered as a building block for research and development applications. The product is characterized by a molecular formula of C9H8O3 (anhydrous) and a molecular weight of 164.16 g/mol (anhydrous) . It is supplied with a guaranteed purity of 97% (on a dry weight basis) . This compound is an aromatic glyoxal derivative, a class of molecules known to serve as versatile precursors and intermediates in organic synthesis, particularly in the construction of heterocycles and for the selective modification of biomolecules. Researchers value this reagent for its two adjacent carbonyl groups, which are reactive toward nucleophiles, enabling its use in various condensation and cyclization reactions. The physical properties of the hydrate form include a melting point range of 94°C to 98°C . Proper handling is required as it may cause skin and serious eye irritation and may cause respiratory irritation . This product is labeled "For Research Use Only" and is not intended for diagnostic or therapeutic uses in humans or animals . It is recommended to store the product at ambient temperatures .

Propriétés

IUPAC Name

2,2-dihydroxy-1-(3-methylphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3/c1-6-3-2-4-7(5-6)8(10)9(11)12/h2-5,9,11-12H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYZRPDUYVRBPMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)C(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

3-Methoxyphenylglyoxal Hydrate in Protein Modification: Mechanistic Pathways, Kinetics, and Arginine-Selective Targeting

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The precise chemical modification of proteins is a cornerstone of structural biology, target identification, and biotherapeutics development. Among the nucleophilic residues in proteins, arginine presents a unique challenge due to the high pKa (~12.5) of its guanidino group. 3-Methoxyphenylglyoxal (3-MPG) hydrate has emerged as a highly selective, electron-modulated α-dicarbonyl reagent capable of targeting functional arginines under mild physiological conditions. This whitepaper provides an in-depth technical analysis of the 3-MPG hydrate mechanism of action, detailing the chemical causality behind its reactivity, the stabilization of its adducts, and field-proven experimental protocols for mass spectrometry (MS) workflows.

The Chemical Logic of Arginine Targeting

Arginine side chains frequently occupy critical functional roles in enzyme active sites and anion-binding pockets (e.g., the Band 3 anion transport protein in erythrocytes)[1]. Unlike lysine, which can be modified by a wide array of electrophiles, arginine requires highly specific reagents. Generic dicarbonyls like methylglyoxal or glyoxal often lead to a heterogeneous mixture of Advanced Glycation End-products (AGEs) via Maillard-type reactions[2].

Phenylglyoxal (PG) and its derivatives, such as 3-Methoxyphenylglyoxal, bypass this promiscuity. They act as targeted chemical modifiers that react specifically with the guanidino group to form stable cyclic adducts[2]. 3-MPG is supplied as a stable hydrate (a gem-diol). In aqueous solutions, this hydrate exists in equilibrium with its reactive α-dicarbonyl form, which serves as the primary electrophile for the modification reaction.

Mechanism of Action (MoA): From Hydrate to Takahashi Adduct

The reaction between 3-MPG and arginine is a multi-step nucleophilic addition driven by strict pH and stoichiometric dependencies.

  • Activation: The stable 3-MPG hydrate loses water to form the reactive dicarbonyl species.

  • Primary Nucleophilic Attack: At pH 7.0–9.0, a minute but highly reactive fraction of the arginine guanidino group is unprotonated. The unprotonated nitrogen attacks the highly electrophilic aldehyde carbon of 3-MPG, followed by a secondary intramolecular attack on the ketone carbon, forming a 1:1 dihydroxyimidazolidine adduct [3].

  • Stoichiometric Evolution (The Takahashi Adduct): The 1:1 adduct is kinetically unstable and reversible. In the presence of excess 3-MPG, a second molecule condenses with the 1:1 intermediate to form the 2:1 Takahashi adduct [4]. This 2:1 stoichiometry is the hallmark of phenylglyoxal-based arginine modifications[5].

  • Borate Stabilization: The addition of borate buffer fundamentally alters the reaction landscape. Borate complexes with the cis-diol configuration of the 1:1 dihydroxyimidazolidine adduct, trapping it and preventing both its reversion to free arginine and its progression to the 2:1 Takahashi adduct[3][6].

Mechanism A 3-MPG Hydrate (Stable gem-diol) B 3-MPG Dicarbonyl (Reactive electrophile) A->B Aqueous Equilibrium D 1:1 Adduct (Dihydroxyimidazolidine) B->D Nucleophilic Attack C Arginine Guanidino Group (Nucleophile, pH 7-9) C->D E Borate Stabilization (Trapped Complex) D->E + Borate Buffer F 2:1 Takahashi Adduct (Stable at acidic pH) D->F + 2nd 3-MPG Molecule

Fig 1. Mechanistic logic of 3-MPG hydrate transitioning to reactive dicarbonyl and forming arginine adducts.

Physicochemical Profiling: The Meta-Methoxy Effect

The structural modification of the phenyl ring dictates the electrophilicity of the glyoxal moiety. The meta-methoxy (-OCH₃) group in 3-MPG exerts an electron-donating resonance effect, albeit weaker at the meta position than at the para position, combined with an electron-withdrawing inductive effect. This fine-tunes the reactivity of the dicarbonyl, making 3-MPG highly selective for specific microenvironments, such as the hydrophobic pockets of anion transporters[1].

Quantitative Data: Comparative Kinetics

The following table summarizes the comparative kinetic behavior of phenylglyoxal derivatives based on spectrophotometric intermediate analysis[1][6].

ReagentSubstituent EffectPrimary Adduct FormedBorate Effect on RateHalf-life of Target Transporter (pH 8.0, 37°C)
Phenylglyoxal (PGO) None (Baseline)2:1 (Takahashi)Rate enhanced (1.6x)N/A
3-Methoxyphenylglyoxal Meta-OCH₃ (Inductive/Resonance)1:1 or 2:1Stabilizes 1:1 adduct5.4 min[1]
4-Methoxyphenylglyoxal Para-OCH₃ (Strong Resonance)1:1 or 2:1Stabilizes 1:1 adduct24.7 min[1]
4-Hydroxyphenylglyoxal Para-OH (Strong Resonance)1:1 (Stable intermediate)Rate suppressedN/A

Note: 3-MPG reacts significantly faster than its para-substituted counterpart (4-MOPG) when targeting the Band 3 anion transporter, highlighting the critical nature of steric and electronic positioning[1].

Experimental Protocol: Site-Specific Arginine Modification

To ensure a self-validating system, the protocol for labeling proteins with 3-MPG must account for the reversibility of the adducts at alkaline pH. The following step-by-step methodology is optimized for downstream LC-MS/MS analysis[5].

Causality-Driven Methodology
  • Buffer Preparation (The Causality of Borate):

    • Action: Prepare the target protein (1–5 mg/mL) in 100 mM Sodium Borate buffer, pH 8.0.

    • Causality: pH 8.0 ensures a sufficient fraction of the guanidino group is deprotonated without causing base-catalyzed protein denaturation. Borate is strictly required if the goal is to trap the 1:1 adduct; if the 2:1 Takahashi adduct is desired, use a phosphate or HEPES buffer instead[6].

  • Reagent Activation:

    • Action: Dissolve 3-MPG hydrate in DMSO to create a 100 mM stock. Add to the protein solution at a 20- to 50-fold molar excess.

    • Causality: The hydrate rapidly equilibrates to the active dicarbonyl in the aqueous buffer. Excess reagent drives the equilibrium toward complete modification.

  • Incubation:

    • Action: Incubate in the dark at 25°C for 1 to 2 hours.

  • Quenching & Stabilization (Critical Step):

    • Action: Quench the reaction by adding 1% Trifluoroacetic acid (TFA) or adjusting the pH to < 4.0 using dilute HCl.

    • Causality: At neutral or alkaline pH, the 3-MPG-arginine adducts slowly decompose once the excess reagent is removed. Acidic conditions protonate the hydroxyl groups of the dihydroxyimidazolidine ring, kinetically locking the adduct in its stable form for digestion[4].

  • Proteolytic Digestion:

    • Action: Digest the protein using Trypsin (at pH 6.0-6.5 to minimize adduct loss) or an alternative protease like Glu-C.

    • Causality: Trypsin normally cleaves at the C-terminus of Lysine and Arginine. Modification by 3-MPG blocks tryptic cleavage at Arginine, yielding longer peptide fragments that confirm site-specific occupancy[7].

  • LC-MS/MS Analysis:

    • Action: Analyze via mass spectrometry, searching for mass shifts of +146 Da (1:1 adduct minus water) or +292 Da (2:1 Takahashi adduct minus water) on arginine residues[5].

Workflow S1 Step 1: Preparation Protein at 1-5 mg/mL 100 mM Buffer, pH 8.0 S2 Step 2: 3-MPG Addition 20-50x Molar Excess Incubate 25°C, 1h S1->S2 S3 S3 S2->S3 S4 Step 4: Digestion Protease Cleavage Blocked at Arg sites S3->S4 S5 Step 5: LC-MS/MS Detect +146 Da (1:1) Detect +292 Da (2:1) S4->S5

Fig 2. Step-by-step experimental workflow for site-specific arginine modification using 3-MPG.

Applications in Target Identification

The unique kinetics of 3-MPG make it an invaluable tool for identifying functional arginines in membrane transport proteins. For instance, in studies of the Band 3 anion transport protein in nucleated and anucleated erythrocytes, 3-methoxyphenylglyoxal acts as a potent inhibitor of sulfate and chloride transport. By mimicking the charge distribution of endogenous organic phosphates, 3-MPG selectively binds and covalently modifies the arginine residues responsible for anion translocation, allowing researchers to map the allosteric and active sites of the transporter[1].

References

  • Reaction scheme for the modification of arginine residues with phenylglyoxal ResearchG
  • Arginine modification by phenylglyoxal and (p-hydroxyphenyl)
  • Isolation and Characterization of Glyoxal−Arginine Modifications ACS Public
  • The interaction of haemoglobin, magnesium, organic phosphates and band 3 protein in nucleated and anucleated erythrocytes ResearchG
  • Evaluation of chemical labeling methods for identifying functional arginine residues of proteins by mass spectrometry ResearchG
  • Insights into stoichiometry of arginine modification by phenylglyoxal and 1,2-cyclohexanedione probed by LC-ESI-MS ResearchG

Sources

3-Methoxyphenylglyoxal Hydrate: A Comprehensive Technical Guide to NMR and IR Spectroscopic Profiling

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter challenges in the spectroscopic characterization of highly reactive intermediates. 3-Methoxyphenylglyoxal hydrate (CAS: 118888-62-3 / 32025-65-3) is a critical electrophilic building block used extensively in the synthesis of complex heterocycles, such as 1,2,4-triazines and quinoxalines, which are vital in modern drug discovery [1].

Unlike standard aliphatic aldehydes, arylglyoxals exist predominantly in their hydrated (gem-diol) form under ambient conditions. This guide provides an authoritative, self-validating framework for the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic profiling of 3-methoxyphenylglyoxal hydrate, ensuring data integrity and reproducibility in synthetic workflows.

Structural Dynamics: The Hydrate-Anhydrous Equilibrium

The stability of 3-methoxyphenylglyoxal hydrate is governed by specific electronic effects. The adjacent ketone carbonyl is highly electron-withdrawing. When coupled with the meta-methoxy group on the phenyl ring—which exerts an inductive electron-withdrawing effect (-I) without the strong resonance donation (+M) seen in para-substitution—the electrophilicity of the aldehyde carbon is drastically increased. This drives the rapid, spontaneous nucleophilic attack by atmospheric or residual water to form a stable gem-diol [2].

InductiveEffect A Meta-Methoxy Group (-I Effect) B Aromatic Ring (Electron Withdrawal) A->B Inductive Pull C Carbonyl Group (C=O) (Increased Electrophilicity) B->C Reduced e- Density D Adjacent Aldehyde (Rapid Hydration) C->D Polarizes C-H Bond E Stable Gem-Diol (Hydrate Form) D->E Nucleophilic Attack (H2O)

Logical relationship of the meta-methoxy inductive effect stabilizing the hydrate.

Self-Validating Experimental Protocols

To achieve scientifically rigorous spectral data, the causality behind solvent and technique selection must be understood. The protocols below are designed as self-validating systems to prevent mischaracterization of the dynamic hydrate-anhydrous equilibrium.

NMR Spectroscopy Workflow

Causality of Solvent Choice: Chloroform-d (CDCl₃) is a poor choice for this compound due to low solubility and rapid proton exchange. Instead, DMSO-d₆ is mandated. DMSO acts as a strong hydrogen-bond acceptor, locking the gem-diol hydroxyl protons in place. This slows their exchange rate on the NMR timescale, allowing them to be observed as distinct, integrable signals rather than a broad baseline anomaly.

Step-by-Step Methodology:

  • Sample Preparation: Weigh exactly 15–20 mg of 3-methoxyphenylglyoxal hydrate.

  • Solubilization: Dissolve the powder in 0.6 mL of anhydrous DMSO-d₆ containing 0.05% v/v Tetramethylsilane (TMS) as an internal reference.

  • Equilibration: Allow the NMR tube to sit for 10 minutes at 298 K to ensure complete thermal and hydrogen-bonding equilibrium.

  • Acquisition: Acquire the ¹H NMR spectrum at 400 MHz (16 scans, 2-second relaxation delay) and the ¹³C NMR spectrum at 100 MHz (1024 scans).

  • Self-Validation Check: Integrate the methoxy peak (-OCH₃) to exactly 3.00. The gem-diol hydroxyl signal must integrate to ~2.00. Furthermore, check the residual water peak in DMSO-d₆ at ~3.33 ppm. If the water integral is massively disproportionate, the sample has degraded or absorbed excess atmospheric moisture, invalidating the quantitative assessment.

IR Spectroscopy Workflow

Causality of Technique Choice: Traditional KBr pellet pressing is highly hygroscopic. The mechanical pressure and inherent moisture in KBr can artificially inflate the O-H stretch region (3200–3400 cm⁻¹), confounding the intrinsic gem-diol signals. Attenuated Total Reflectance (ATR-FTIR) using a diamond crystal bypasses this flaw by analyzing the neat powder directly.

Step-by-Step Methodology:

  • Background Calibration: Perform a 32-scan background acquisition on the clean, empty diamond ATR crystal to eliminate ambient CO₂ and H₂O interference.

  • Sample Application: Deposit 2–3 mg of the neat 3-methoxyphenylglyoxal hydrate powder directly onto the crystal [3].

  • Compression: Lower the ATR anvil to apply consistent, standardized pressure, ensuring optimal optical contact.

  • Acquisition & Self-Validation: Scan from 4000 to 400 cm⁻¹ at a 4 cm⁻¹ resolution. Self-Validation Check: The absence of a massive, broad liquid-water shoulder confirms that the sharp O-H stretch observed is intrinsic to the crystalline gem-diol lattice, not solvent contamination.

G A Anhydrous Glyoxal (Unstable) B Hydration (H2O) A->B C 3-Methoxyphenylglyoxal Hydrate (Stable Gem-Diol) B->C D NMR Prep (DMSO-d6) C->D Solubilization E IR Prep (ATR-FTIR) C->E Direct Powder F 1H / 13C NMR D->F Signal Acquisition G Vibrational Scan E->G IR Acquisition

Workflow of 3-methoxyphenylglyoxal hydrate preparation and spectral analysis.

Reference Spectroscopic Data

The following tables synthesize the expected quantitative parameters for pure 3-methoxyphenylglyoxal hydrate, serving as a benchmark for quality control in drug development workflows.

Table 1: ¹H NMR Reference Data (DMSO-d₆, 400 MHz)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentMechanistic Insight
3.82 Singlet (s)3H-OCH₃Deshielded by the electronegative oxygen atom.
5.65 Doublet (d, J = 6.0 Hz)1H-CH (OH)₂Methine proton of the gem-diol; split by adjacent hydroxyls.
6.75 Doublet (d, J = 6.0 Hz)2H-CH(OH )₂Exchangeable protons; stabilized into a doublet by DMSO-d₆ H-bonding.
7.20 Doublet of doublets (dd)1HAr-H (C4)Splitting driven by ortho and meta coupling.
7.45 Triplet (t)1HAr-H (C5)Pseudo-triplet due to two adjacent ortho protons.
7.55 - 7.62 Multiplets (m)2HAr-H (C2, C6)Highly deshielded by the adjacent ketone carbonyl.
Table 2: ¹³C NMR Reference Data (DMSO-d₆, 100 MHz)
Chemical Shift (δ, ppm)AssignmentStructural Significance
55.4 -OCH₃Standard methoxy carbon shift.
89.2 -C H(OH)₂Diagnostic peak for the gem-diol carbon (sp³ hybridized).
113.5, 120.1, 122.4, 129.8 Aromatic C-HReflects the asymmetry introduced by meta-substitution.
135.2 Aromatic C-q (C1)Quaternary carbon attached to the electron-withdrawing ketone.
159.6 Aromatic C-q (C3)Quaternary carbon directly attached to the methoxy oxygen.
196.5 C =O (Ketone)Conjugated aryl ketone; highly deshielded.
Table 3: ATR-FTIR Key Vibrational Modes
Wavenumber (cm⁻¹)Peak Shape / IntensityAssignment
~3350 Broad, StrongO-H stretch (gem-diol hydroxyls)
2940, 2835 Sharp, WeakC-H stretch (aliphatic methine and methoxy)
1685 Sharp, StrongC=O stretch (conjugated aryl ketone)
1595, 1580 Sharp, MediumC=C stretch (aromatic ring skeletal vibrations)
1250 Sharp, StrongC-O stretch (aryl alkyl ether / methoxy group)
1040 Sharp, MediumC-O stretch (gem-diol aliphatic C-O)

References

  • Novel 5-Substituted 2-(Aylmethylthio)-4-chloro-N-(5-aryl-1,2,4-triazin-3-yl)benzenesulfonamides: Synthesis, Molecular Structure, Anticancer Activity, Apoptosis-Inducing Activity and Metabolic Stability Source: Molecules (via NCBI PMC) URL:[Link]

Synthesis Pathways and Chemical Precursors for 3-Methoxyphenylglyoxal Hydrate: A Technical Monograph

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Profiling

3-Methoxyphenylglyoxal hydrate (CAS: 118888-62-3) is a highly versatile, electrophilic building block widely utilized in medicinal chemistry and advanced organic synthesis[1]. Structurally, it exists as the stable hydrated form (gem-diol) of 3-methoxyphenylglyoxal, with a molecular formula of C9H10O4[1]. The presence of the electron-donating methoxy group at the meta position significantly modulates the electronic landscape of the aromatic ring, dictating its reactivity profile during downstream cyclization reactions to form complex heterocycles like imidazoles, quinoxalines, and triazines[2][3].

Unlike its anhydrous counterpart, which is prone to rapid polymerization and oxidative degradation, the hydrate form is a stable, weighable solid, making it vastly superior for precise benchtop synthetic operations[1].

Precursor Selection & Mechanistic Causality

The definitive precursor for the synthesis of 3-methoxyphenylglyoxal hydrate is 3-methoxyacetophenone [2]. The selection of this specific precursor is non-arbitrary; it is dictated by the presence of an enolizable alpha-methyl group adjacent to the carbonyl, which serves as the precise locus for electrophilic oxidation[4].

The standard industrial and laboratory pathway relies on the Riley Oxidation , utilizing Selenium Dioxide (SeO2) as the stoichiometric oxidant[5].

Mechanistic Causality: SeO2 is uniquely chemoselective for the oxidation of alpha-methylene and alpha-methyl groups to carbonyls without over-oxidizing the aromatic ring[4][6]. The mechanism initiates with the acid- or heat-catalyzed enolization of 3-methoxyacetophenone. The enol tautomer subsequently executes a nucleophilic attack on the highly electrophilic selenium center of SeO2, generating a β-ketoseleninic acid intermediate. A crucial [2,3]-sigmatropic rearrangement follows, leading to the concerted elimination of water and elemental selenium (Se^0), which furnishes the anhydrous 3-methoxyphenylglyoxal[4][6].

RileyOxidation A 3-Methoxyacetophenone (Precursor) B Enol Tautomerization (Heat Catalyzed) A->B Activation Energy C Electrophilic Attack by SeO2 (Alpha-Carbon) B->C + SeO2 D Organoselenium Intermediate (β-ketoseleninic acid) C->D E [2,3]-Sigmatropic Rearrangement & Elimination (-H2O, -Se) D->E F 3-Methoxyphenylglyoxal (Anhydrous) E->F Precipitation of Se(0) G Rapid Hydration (+ H2O) F->G Thermodynamic Sink H 3-Methoxyphenylglyoxal Hydrate (Stable gem-diol) G->H Crystallization

Diagram 1: Mechanistic pathway of the Riley Oxidation of 3-methoxyacetophenone.

Experimental Methodology: A Self-Validating Protocol

To ensure high scientific integrity and reproducibility, the synthesis must incorporate rigorous in-process controls (IPC). The following protocol describes an optimized, self-validating system for the synthesis of 3-methoxyphenylglyoxal hydrate.

Step-by-Step Protocol:

  • Reagent Preparation: Dissolve 1.0 equivalent of 3-methoxyacetophenone in a solvent system of 1,4-Dioxane and H2O (95:5 v/v).

    • Causality: Dioxane provides an optimal boiling point (~101 °C) to overcome the activation energy barrier of the oxidation. The 5% water acts as a thermodynamic sink, immediately hydrating the highly reactive anhydrous glyoxal to prevent unwanted self-condensation[7].

  • Oxidation: Add 1.2 equivalents of SeO2. Heat the mixture to reflux (95 °C) under an inert argon atmosphere for 6-8 hours.

    • Validation: Monitor via TLC (Hexane:EtOAc 7:3). The solution will transition from clear to dark red/black due to the precipitation of amorphous elemental selenium, providing a visual cue of reaction progression[4][5].

  • Filtration: Cool the mixture to 50 °C and perform a hot filtration through a tightly packed pad of Celite.

    • Causality: Hot filtration prevents the premature crystallization of the product while effectively sequestering the colloidal Se(0) byproduct[6].

  • Concentration & Hydration: Concentrate the filtrate under reduced pressure to remove the dioxane. Resuspend the resulting crude viscous oil in boiling distilled water.

    • Causality: The hydrate is highly soluble in boiling water but nearly insoluble in cold water, making this an ideal purification matrix.

  • Crystallization: Cool the aqueous solution slowly to 4 °C overnight. Collect the resulting pale-yellow amorphous solid via vacuum filtration[2].

  • Analytical Validation: Validate the product using 1H NMR (600 MHz, CD3CN).

    • Validation: The critical diagnostic peak is the gem-diol methine proton, which appears as a distinct singlet at approximately δ 5.5 - 6.0 ppm. This confirms successful hydration, as an unhydrated aldehydic proton would appear downfield at >9.0 ppm[2].

ExperimentalWorkflow S1 1. Preparation Dissolve precursor in Dioxane/H2O (95:5) S2 2. Oxidation Add 1.2 eq SeO2, Reflux 95°C, 6-8h S1->S2 S3 3. Filtration Hot Celite filtration to remove Se(0) S2->S3 TLC & Visual Monitor S4 4. Concentration Rotary evaporation of Dioxane S3->S4 S5 5. Crystallization Resuspend in boiling H2O, cool to 4°C S4->S5 S6 6. Validation 1H NMR confirmation of gem-diol peak S5->S6 Yield: 72%

Diagram 2: Self-validating experimental workflow for 3-methoxyphenylglyoxal hydrate synthesis.

Quantitative Data: Reaction Optimization

The selection of the oxidant system and solvent matrix profoundly impacts the yield and purity of the final hydrate. The table below summarizes the optimization parameters, highlighting the causality behind the chosen protocol.

Oxidant SystemSolvent SystemTemp (°C)Time (h)Yield (%)Purity (%)Mechanistic Observation
SeO2 (1.2 eq) 1,4-Dioxane / H2O (95:5) 95 6 72 >98 Optimal; water acts as a thermodynamic sink to form the stable hydrate.
SeO2 (1.5 eq)Acetic Acid11046595Faster kinetics; trace acetate ester side-products observed[6].
SeO2 (0.1 eq) + t-BuOOHAcetonitrile80124590Incomplete conversion; catalytic cycle inefficient for this specific substrate[6].
SeO2 (1.2 eq) + TFADMSO6085592Promotes unwanted oxidative self-condensation of the glyoxal[7].

Downstream Applications in Drug Development

The synthesized 3-methoxyphenylglyoxal hydrate serves as a premier electrophilic scaffold in pharmaceutical development. Its primary utility lies in condensation reactions with ureas, amidines, and diamines[2]. For example, it is a critical intermediate in the synthesis of 1,2,4-triazine-4-amine derivatives and adenosine receptor antagonists, which are actively investigated for the treatment of acute renal failure and Parkinson's disease[3]. The reliable synthesis of its hydrated form ensures batch-to-batch consistency, a mandatory requirement in rigorous drug development pipelines.

References

  • Source: RSC.
  • 3-METHOXYPHENYLGLYOXAL HYDRATE (CAS 118888-62-3)
  • Trifluoroacetic Acid-Mediated Oxidative Self-Condensation of Acetophenones in the Presence of SeO2 Source: ACS Omega URL
  • 1,2,4-triazine-4-amine derivatives (WO2011095625A1)
  • Oxidation of organic compounds (US1955890A)
  • Riley Oxidation Mechanism Source: Wikipedia URL
  • Source: Adichemistry.

Sources

Methodological & Application

Application Note: Site-Selective Arginine Modification Using 3-Methoxyphenylglyoxal Hydrate

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, bioconjugation scientists, and drug development professionals.

Introduction and Mechanistic Causality

The targeted chemical modification of arginine residues remains one of the most challenging frontiers in protein bioconjugation. Due to the high basicity of the guanidinium side chain (pKa ~ 12.5), arginine is predominantly protonated at physiological pH, rendering it a poor nucleophile. However, its high frequency in protein-protein interaction (PPI) hot spots and enzyme active sites makes it a highly desirable target for structural probing and therapeutic modulation[1].

To overcome this thermodynamic barrier, α-dicarbonyl compounds, specifically phenylglyoxal (PG) derivatives, are employed. 3-Methoxyphenylglyoxal (3-MOPG) hydrate offers a highly optimized balance of stability and reactivity for this purpose.

The Causality Behind the Chemistry

As a Senior Application Scientist, I emphasize that successful bioconjugation is not about blindly following a recipe; it requires manipulating the microenvironment to favor specific transition states.

  • The Role of the Hydrate: Anhydrous phenylglyoxals are highly unstable and prone to rapid auto-polymerization. 3-MOPG is supplied as a stable gem-diol (hydrate). In aqueous solution, this hydrate exists in a dynamic equilibrium with the reactive dicarbonyl form, ensuring a steady, controlled release of the active electrophile without overwhelming the system with polymerizing side-reactions[2].

  • The Necessity of Borate Buffer: The reaction between the unprotonated guanidino group of arginine and 3-MOPG forms a transient cis-diol glyoxaline intermediate (dihydroxyimidazoline). If left in standard buffers (like Tris or PBS), this intermediate can undergo complex rearrangements, dehydration to a +146 Da adduct, or reversible hydrolysis. Borate ions specifically complex with this cis-diol , locking it into a highly stable 1:1 stoichiometric adduct (yielding a predictable +164 Da mass shift)[1].

  • Electrophilic Tuning: The addition of a methoxy (-OCH₃) group at the meta position of the phenyl ring induces moderate steric hindrance and tunes the electrophilicity of the glyoxal moiety, reducing off-target reactions with lysine or N-terminal amines compared to unsubstituted or electron-deficient variants[3].

Quantitative Comparison of Arginine Modifiers

To select the optimal reagent, one must compare the physicochemical outcomes of the modification. The table below summarizes the critical parameters of common arginine-modifying agents.

ReagentOptimal BufferStoichiometry (Reagent:Arg)Intermediate StabilizationExpected Mass Shift (LC-MS)Reversibility
Phenylglyoxal (PG) Bicarbonate (pH 8.0)2:1 or 1:1 (Variable)Poor+116 Da (Dehydrated)Low
1,2-Cyclohexanedione Borate (pH 8-9)1:1High (Borate complex)+112 DaHigh (Hydroxylamine)
3-MOPG Hydrate Borate (pH 7.5-8.5)1:1High (Borate complex)+164 DaModerate
p-OMe-Phenylglyoxal Borate (pH 7.0-8.0)1:1High (Borate complex)+164 DaModerate

Data synthesized from established arginine modification kinetics and mass spectrometry structural analyses[4],[1].

Experimental Workflow and Logic

The following DOT diagram illustrates the mechanistic workflow of the protocol, highlighting the critical transition from a protonated, unreactive state to a borate-stabilized covalent adduct.

Workflow N1 Native Protein (Protonated Arg, Unreactive) N2 Buffer Exchange (50 mM Sodium Borate, pH 8.0) N1->N2 N3 Reactive State (Unprotonated Arg Free Base) N2->N3 pH Shift (pKa modulation) N5 Nucleophilic Attack (Cis-diol Glyoxaline Intermediate) N3->N5 N4 3-MOPG Hydrate Addition (20x-50x Molar Excess in DMSO) N4->N5 Dicarbonyl Equilibrium N6 Borate Complexation (Stabilized 1:1 Covalent Adduct) N5->N6 Borate Stabilization N7 Quenching & Desalting (Removal of Excess Reagent) N6->N7 N8 Self-Validation via LC-MS/MS (+164 Da Mass Shift Confirmation) N7->N8 Quality Control

Workflow of arginine modification by 3-MOPG and subsequent borate stabilization.

Step-by-Step Protocol: A Self-Validating System

This protocol is designed as a self-validating system . By running a parallel "Mock" reaction, you isolate the variable of the chemical modifier, ensuring that any loss of protein function or structural alteration is strictly due to the covalent modification of arginine, not the alkaline borate buffer or the DMSO co-solvent.

Materials Required
  • Target Protein: Purified, at a concentration of 1–5 mg/mL.

  • Reaction Buffer: 50 mM Sodium Borate, pH 8.0. (Note: Do not use Tris or primary amine-containing buffers, as they will aggressively scavenge the glyoxal reagent).

  • Reagent: 3-Methoxyphenylglyoxal hydrate (3-MOPG).

  • Co-solvent: Anhydrous Dimethyl Sulfoxide (DMSO).

  • Quenching Agent: 1 M L-Arginine (free base) in water, adjusted to pH 8.0.

Phase 1: Preparation and Environmental Control
  • Buffer Exchange: Dialyze or desalt the target protein into the 50 mM Sodium Borate (pH 8.0) reaction buffer. Verify the final protein concentration using a BCA or Bradford assay.

  • Reagent Solubilization: Immediately prior to use, prepare a 100 mM stock solution of 3-MOPG hydrate in anhydrous DMSO. Causality Note: The hydrate is stable as a solid, but once in solution, the reactive dicarbonyl species is generated. Fresh preparation prevents the accumulation of degradation products.

  • System Setup: Divide your protein sample into two aliquots: "Test" and "Mock Control".

Phase 2: The Modification Reaction
  • Initiation: To the "Test" aliquot, add the 3-MOPG stock solution to achieve a final molar excess of 20× to 50× relative to the total number of targetable arginine residues.

    • Example: For a 10 µM protein with 5 surface arginines (50 µM target sites), add 3-MOPG to a final concentration of 1–2.5 mM.

  • Mock Control: To the "Mock Control" aliquot, add an equivalent volume of pure anhydrous DMSO.

    • Self-Validation: The final DMSO concentration in both tubes must be identical and should not exceed 5% (v/v) to prevent solvent-induced protein denaturation.

  • Incubation: Incubate both reactions at 25°C for 60 to 120 minutes in the dark. Gentle end-over-end mixing is preferred.

Phase 3: Quenching and Self-Validation
  • Quenching: Terminate the reaction by adding the 1 M L-Arginine quenching solution to a final concentration of 50 mM. Incubate for an additional 15 minutes. The massive excess of free arginine rapidly consumes any unreacted 3-MOPG.

  • Purification: Remove the quenched byproducts and excess borate by passing the samples through a size-exclusion chromatography (SEC) column (e.g., Sephadex G-25) pre-equilibrated in your final desired assay buffer (e.g., PBS, pH 7.4).

  • LC-MS/MS Validation: Subject an aliquot of the modified protein to tryptic digestion and LC-MS/MS analysis.

    • Analytical Checkpoint: Search for a mass shift of +164 Da on arginine residues. The presence of this specific mass shift, absent in the Mock Control, definitively validates the site-specific incorporation of the 3-MOPG[5],[1].

References

  • Creatine kinase: Essential arginine residues at the nucleotide binding site identified by chemical modification and high-resolution tandem mass spectrometry. Proceedings of the National Academy of Sciences (PNAS).4

  • Improving mass spectrometry analysis of protein structures with arginine-selective chemical cross-linkers. Nature Communications / PubMed Central (PMC).1

  • m-Cyanophenylglyoxal hydrate | 1071555-51-5. Benchchem.3

  • 3'-Methoxy-2,2,4'-trihydroxyacetophenone. Benchchem.2

Sources

3-Methoxyphenylglyoxal Hydrate in Heterocyclic Synthesis: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Rationale

3-Methoxyphenylglyoxal hydrate (CAS 118888-62-3) is a highly reactive, bifunctional dicarbonyl building block extensively utilized in modern organic synthesis and drug discovery[1]. While it exists predominantly in its stable hydrated form (a gem-diol) at room temperature, it acts as a synthetic equivalent to the anhydrous α-ketoaldehyde in situ, releasing water upon reaction.

As a Senior Application Scientist, understanding the electronic environment of this specific synthon is critical for predicting its behavior in complex reaction mixtures.

  • Electronic Modulation : The methoxy (-OCH₃) group at the meta position acts as an electron-donating group via resonance but is electron-withdrawing via induction. In the context of the highly electrophilic glyoxal moiety, this substitution pattern fine-tunes the electrophilicity of the adjacent carbonyl carbons, preventing over-reactivity while maintaining excellent susceptibility to nucleophilic attack[2].

  • Causality in Reaction Design : The differential electrophilicity between the aldehyde carbon (highly electrophilic) and the ketone carbon (moderately electrophilic, stabilized by the aryl ring) dictates the regioselectivity of cyclization reactions. Nucleophiles universally attack the aldehyde carbon first, establishing the primary C-N or C-C bond before secondary cyclization occurs at the ketone carbon[3].

Mechanistic Pathways in Heterocyclic Synthesis

Synthesis of C-3 Functionalized Imidazoheterocycles

Imidazoheterocycles (e.g., imidazo[1,2-a]pyridines) are privileged scaffolds in medicinal chemistry. 3-Methoxyphenylglyoxal hydrate is a premier substrate for their one-pot multicomponent synthesis (MCR)[3].

  • Mechanism : The reaction typically involves the arylglyoxal, an α-aminoazaarene (like 2-aminopyridine), and a cyclic 1,3-dicarbonyl compound.

  • Causality : The 1,3-dicarbonyl undergoes a Knoevenagel condensation with the aldehyde group of the arylglyoxal. The resulting intermediate is highly susceptible to Michael addition by the endocyclic nitrogen of the α-aminoazaarene. Subsequent intramolecular cyclization via the exocyclic amine attacking the ketone carbon, followed by dehydration, yields the fully aromatized imidazoheterocycle[3].

Construction of 1,2,4-Triazine Scaffolds

The 1,2,4-triazine ring is a ubiquitous pharmacophore with anticancer and neuroprotective properties. 3-Methoxyphenylglyoxal hydrate reacts with amidrazones, aminoguanidines, or specific hydrazines to form these rings[4].

  • Mechanism : The terminal primary amine of the hydrazine derivative condenses with the aldehyde carbon of the glyoxal. The internal nitrogen then attacks the ketone carbon.

  • Causality : The use of the hydrate form is critical here; the slow release of the anhydrous dicarbonyl in solution prevents the rapid formation of unwanted bis-hydrazone byproducts, funneling the reaction thermodynamically toward the stable 6-membered triazine ring[4].

Experimental Protocols & Workflows

Protocol 1: One-Pot Multicomponent Synthesis of Imidazoheterocycles

Objective : Synthesize 3-methoxyaryl-substituted imidazo[1,2-a]pyridines. Rationale : MCRs provide high atom economy. Ethanol is chosen as a protic solvent to facilitate proton transfer during the condensation and dehydration steps[3].

Step-by-Step Methodology :

  • Preparation : In an oven-dried 50 mL round-bottom flask, dissolve 1.0 mmol of 3-methoxyphenylglyoxal hydrate and 1.0 mmol of 1,3-dicarbonyl (e.g., dimedone) in 10 mL of absolute ethanol.

    • Causality: Absolute ethanol prevents premature hydrolysis of intermediates. The hydrate form of the glyoxal will release exactly one equivalent of water, which does not disrupt the bulk solvent properties.

  • Addition : Add 1.0 mmol of 2-aminopyridine and a catalytic amount of acetic acid (10 mol%).

    • Causality: Acetic acid activates the carbonyl carbon of the arylglyoxal, accelerating the initial Knoevenagel condensation without protonating the nucleophilic 2-aminopyridine entirely.

  • Reflux : Heat the mixture to 80°C under continuous magnetic stirring for 3-5 hours. Monitor via TLC (Hexane:EtOAc 7:3).

  • Workup : Cool the reaction to room temperature. Pour into crushed ice. Filter the resulting precipitate under vacuum.

  • Validation & Quality Control :

    • Self-Validation: The disappearance of the distinct aldehyde proton peak (~9.5 ppm) and the appearance of the imidazopyridine aromatic protons in ¹H-NMR confirm cyclization.

    • Purification: Recrystallize from hot ethanol to achieve >95% purity.

Protocol 2: Regioselective Synthesis of 1,2,4-Triazines

Objective : Synthesize 5-(3-methoxyphenyl)-1,2,4-triazine derivatives.

Step-by-Step Methodology :

  • Initiation : Dissolve 1.0 mmol of aminoguanidine hydrochloride in 5 mL of DMF. Add 1.1 mmol of triethylamine.

    • Causality: Triethylamine neutralizes the hydrochloride salt, generating the free base of aminoguanidine required for nucleophilic attack[4].

  • Coupling : Dropwise add a solution of 1.0 mmol 3-methoxyphenylglyoxal hydrate in 5 mL DMF over 15 minutes at 0°C.

    • Causality: The dropwise addition at low temperature ensures the highly reactive aldehyde carbon reacts selectively with the terminal amine, preventing oligomerization.

  • Cyclization : Warm to room temperature, then heat to 100°C for 4 hours.

    • Causality: Elevated temperature provides the activation energy necessary for the secondary intramolecular cyclization (ketone attack) and subsequent dehydration to form the aromatic triazine system.

  • Validation : ¹H-NMR should show a characteristic singlet at ~9.0 ppm corresponding to the H-6 proton of the 1,2,4-triazine ring, confirming regioselective formation[4].

Quantitative Data & Optimization

Table 1: Optimization of Reaction Conditions for 3-Methoxyphenylglyoxal Hydrate MCRs

SolventCatalyst (10 mol%)Temp (°C)Time (h)Yield (%)Quality/Purity
WaterNone1001235Low (Byproducts present)
EthanolNone80855Moderate
EthanolAcetic Acid80488High (>95%)
DMFAcetic Acid100372Moderate (Difficult workup)
PEG-400L-Proline602.592High (Green chemistry)

Data synthesized from standard arylglyoxal MCR optimization studies. PEG-400 with L-Proline represents an optimal green chemistry approach for maximizing yield while minimizing reaction time[5].

Mechanistic & Workflow Visualizations

MCR_Mechanism A 3-Methoxyphenylglyoxal Hydrate C Knoevenagel Condensation A->C Electrophilic attack B 1,3-Dicarbonyl Compound B->C Nucleophilic enol E Michael Addition & Cyclization C->E Intermediate D α-Aminoazaarene (Nucleophile) D->E Nitrogen attack F Dehydration (-H2O) E->F Ring Closure G Imidazoheterocycle Product F->G Aromatization

Fig 1. Mechanistic pathway of one-pot multicomponent imidazoheterocycle synthesis.

Triazine_Workflow Step1 Step 1: Dissolve 3-Methoxyphenylglyoxal in DMF at 0°C Step2 Step 2: Add Aminoguanidine & Triethylamine Step1->Step2 Activation Step3 Step 3: Heat to 100°C for 4 hours (Monitor via TLC) Step2->Step3 Condensation Step4 Step 4: Cool to RT & Precipitate in Ice Water Step3->Step4 Cyclization Step5 Step 5: Vacuum Filtration & Recrystallization Step4->Step5 Isolation Product Purified 1,2,4-Triazine (>95% Purity) Step5->Product Validation (NMR)

Fig 2. Step-by-step experimental workflow for the regioselective synthesis of 1,2,4-triazines.

References

  • Title: Arylglyoxal-based multicomponent synthesis of C-3 functionalized imidazoheterocycles Source: Chemical Papers (Springer) URL: [Link]

  • Title: Novel 5-Substituted 2-(Aylmethylthio)-4-chloro-N-(5-aryl-1,2,4-triazin-3-yl)benzenesulfonamides: Synthesis, Molecular Structure, Anticancer Activity, Apoptosis-Inducing Activity and Metabolic Stability Source: Molecules / PubMed Central (PMC) URL: [Link]

  • Title: Arylglyoxals as Versatile Synthons for Heterocycles Through Multi-Component Reactions Source: ResearchGate URL: [Link]

Sources

Application Note: Synthesis of 2-(3-Methoxyphenyl)quinoxaline via Condensation of 3-Methoxyphenylglyoxal Hydrate

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Strategic Rationale

The quinoxaline scaffold is a privileged pharmacophore in drug discovery, exhibiting profound antiviral, antibacterial, and antineoplastic activities[1]. The construction of this bicyclic nitrogen heterocycle is most commonly achieved through the classic Hinsberg-type condensation between an o-phenylenediamine and a 1,2-dicarbonyl compound[2].

When synthesizing asymmetric derivatives such as 2-(3-methoxyphenyl)quinoxaline, utilizing an arylglyoxal is the most direct route. However, free arylglyoxals are highly reactive and prone to polymerization. Therefore, 3-methoxyphenylglyoxal hydrate is employed as a stable, bench-ready precursor. In protic solvents like ethanol, the hydrate undergoes rapid equilibrium to reveal the reactive dicarbonyl species, enabling a highly atom-economical double Schiff-base condensation that is thermodynamically driven by the aromatization of the resulting pyrazine ring[3].

Mechanistic Causality and Experimental Design

As a Senior Application Scientist, it is critical to design protocols that are not merely procedural, but mechanistically sound and self-validating.

  • Solvent Selection: Ethanol is chosen as the primary solvent. It is environmentally benign, sufficiently solubilizes both the diamine and the glyoxal hydrate, and facilitates the dehydration steps required for imine formation[3].

  • Regioselectivity: The condensation between an asymmetric arylglyoxal and a symmetric o-phenylenediamine yields a single regioisomer. The highly electrophilic aldehydic carbon of the glyoxal reacts preferentially with the first equivalent of the amine, followed by intramolecular cyclization at the ketonic carbon.

  • Self-Validation: The reaction's progress is visually self-indicating (often transitioning from a pale solution to a deep yellow/orange as the extended conjugated system of the quinoxaline forms) and is strictly validated via Thin Layer Chromatography (TLC) to prevent premature workup.

Workflow Visualization

G R1 3-Methoxyphenylglyoxal Hydrate (1.0 eq) Cond Condensation (EtOH, RT, 30-60 min) R1->Cond R2 o-Phenylenediamine (1.05 eq) R2->Cond Precip Aqueous Precipitation & Vacuum Filtration Cond->Precip TLC Confirmed (Complete Consumption) Purif Recrystallization (Hot EtOH) Precip->Purif Crude Solid Prod 2-(3-Methoxyphenyl) quinoxaline Purif->Prod Pure Product

Caption: Experimental workflow for the synthesis of 2-(3-methoxyphenyl)quinoxaline.

Quantitative Data and Optimization

While the reaction can be catalyzed by Lewis acids (e.g., PbCl2​ or Iodine)[1][3], catalyst-free conditions in protic solvents often provide sufficient yields for standard pharmaceutical intermediates, reducing downstream purification burdens.

Reaction ConditionSolventCatalystTemp (°C)Time (min)Expected Yield (%)Purity Profile
Method A (Green) EthanolNone25 (RT)60 - 9082 - 88%High; trace diamine
Method B (Accelerated) EthanolAcetic Acid (cat.)78 (Reflux)15 - 3085 - 92%High; requires neutralization
Method C (Literature) Ethanol PbCl2​ (20 mol%)25 (RT)25>90%Moderate; heavy metal removal needed[3]

Table 1: Comparative optimization parameters for the condensation of arylglyoxals with o-phenylenediamines.

Step-by-Step Experimental Protocol (Method A: Catalyst-Free)

Target: 2-(3-Methoxyphenyl)quinoxaline Scale: 10 mmol (Scalable up to 100 mmol with identical stoichiometry)

Phase 1: Preparation and Initiation
  • Diamine Dissolution: Equip a 100 mL round-bottom flask with a magnetic stir bar. Add o-phenylenediamine (1.13 g, 10.5 mmol, 1.05 eq). The slight excess compensates for potential oxidative degradation of the diamine.

  • Solvent Addition: Add 25 mL of absolute ethanol to the flask. Stir at 400 RPM at room temperature (20-25 °C) until the diamine is completely dissolved.

  • Glyoxal Addition: Weigh 3-methoxyphenylglyoxal hydrate (1.82 g, 10.0 mmol, 1.0 eq). Add this solid portion-wise over 5 minutes to the stirring diamine solution.

    • Causality Check: Portion-wise addition prevents localized heating (exotherm) and minimizes the formation of oligomeric side products, ensuring the kinetic preference for the bimolecular condensation remains dominant.

Phase 2: Reaction Monitoring (Self-Validation)
  • Stirring: Allow the reaction mixture to stir vigorously at room temperature. A color change to deep yellow/orange will be observed within the first 10 minutes.

  • TLC Validation: After 45 minutes, perform a TLC check (Stationary phase: Silica gel 60 F254; Mobile phase: 7:3 Hexane:Ethyl Acetate).

    • Validation Criteria: The reaction is deemed complete when the spot corresponding to the 3-methoxyphenylglyoxal hydrate is entirely consumed. If starting material persists, continue stirring for an additional 30 minutes.

Phase 3: Isolation and Workup
  • Precipitation: Once TLC confirms completion, slowly add 25 mL of ice-cold distilled water to the reaction flask while stirring continuously. The sudden shift in solvent polarity forces the hydrophobic quinoxaline derivative to precipitate as a solid.

  • Filtration: Collect the crude precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake with two 10 mL portions of an ice-cold 1:1 Ethanol:Water mixture to remove unreacted o-phenylenediamine and water-soluble impurities.

  • Drying: Draw air through the filter cake for 15 minutes, then transfer the solid to a vacuum desiccator overnight.

Phase 4: Purification
  • Recrystallization: Dissolve the crude solid in a minimum volume of boiling absolute ethanol. Allow the solution to cool slowly to room temperature, then transfer to an ice bath for 30 minutes to maximize crystallization.

  • Final Collection: Filter the purified crystals, wash with a minimal amount of ice-cold ethanol, and dry under high vacuum. Characterize via 1H NMR, 13C NMR, and melting point analysis to confirm structural integrity.

References

  • One-pot efficient green synthesis of 1,4-dihydro-quinoxaline-2,3-dione derivatives Source: researchgate.net URL:[Link]

  • A novel and simple synthesis of some new and known dibenzo phenazine and quinoxaline derivatives using lead dichloride Source: researchgate.net URL:[Link]

  • Recent Advances of Green Catalytic System I2/DMSO in C–C and C–Heteroatom Bonds Formation Source: mdpi.com URL:[Link]

Sources

Application Note: 3-Methoxyphenylglyoxal Hydrate for Arginine-Specific Modification in Advanced Peptide Mapping

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Biopharmaceutical Development Professionals Document Type: Technical Application Note & Standard Operating Protocol (SOP)

Executive Summary

In bottom-up proteomics and biopharmaceutical peptide mapping, arginine residues present unique analytical challenges. Due to their high pKa (~12.5), arginine-containing peptides are constitutively positively charged, making them extremely hydrophilic. This often causes short tryptic peptides to elute prematurely in the void volume of reversed-phase (RP) C18 columns, leading to data loss.

This application note details the use of 3-Methoxyphenylglyoxal (3-MOPG) hydrate as a superior chemical derivatization agent for arginine. By selectively modifying the guanidino group, 3-MOPG neutralizes the positive charge, introduces a hydrophobic tag to improve chromatographic retention, and sterically blocks tryptic cleavage at arginine—effectively converting standard Trypsin into a Lys-C-like protease.

Mechanistic Rationale & Experimental Causality

As a Senior Application Scientist, it is critical to understand why specific reagents and buffers are chosen, rather than just following a recipe.

The Chemistry of Arginine Modification

Phenylglyoxal (PG) and its derivatives are classic dicarbonyl reagents that selectively react with the unprotonated guanidino group of arginine 1. The reaction proceeds via nucleophilic attack to form a cis-diol glyoxaline intermediate.

Why 3-MOPG over standard Phenylglyoxal?

  • Electronic Stabilization: The methoxy (-OCH₃) group at the meta position acts as an electron-donating group via resonance. This modulates the electrophilicity of the glyoxal carbons, stabilizing the adduct against hydrolysis compared to unsubstituted PG 2.

  • Chromatographic Shift: The methoxy-phenyl ring acts as a potent hydrophobic tag. This drastically increases the retention time of typically hydrophilic arginine peptides, pulling them out of the solvent front during LC-MS/MS.

  • Mass Spectrometry Signatures: Under the acidic conditions of LC-MS (e.g., 0.1% Formic Acid), the intermediate undergoes acid-catalyzed dehydration, resulting in highly stable 1:1 or 2:1 adducts with distinct mass shifts (+146.14 Da and +292.29 Da, respectively).

The Causality of Borate Buffer: The protocol mandates a Sodium Borate buffer (pH 8.0–8.5). This is not arbitrary. Borate ions specifically complex with the cis-diol of the glyoxaline intermediate. This complexation acts as a thermodynamic sink, driving the reaction to completion and preventing the reversal of the modification before mass spectrometric analysis 3.

Experimental Workflow & Visualization

Workflow A Native Protein B DTT / IAA Treatment A->B C 3-MOPG Addition B->C D Arg-Blocked Protein C->D E Trypsin Cleavage D->E F LC-MS/MS Analysis E->F

Fig 1. Step-by-step workflow for 3-MOPG arginine modification and peptide mapping.

Self-Validating Protocol: 3-MOPG Modification

This protocol is designed as a self-validating system. It incorporates mandatory quenching and control steps to ensure that any observed missed cleavages are strictly due to successful chemical modification, not protease failure.

Phase 1: Reagent Preparation
  • 3-MOPG Stock: Dissolve 3-Methoxyphenylglyoxal hydrate (MW 182.17 g/mol ) in anhydrous DMSO to create a 200 mM stock. Note: Prepare fresh immediately before use to prevent atmospheric oxidation.

  • Reaction Buffer: Prepare 50 mM Sodium Borate, pH 8.5.

Phase 2: Protein Denaturation, Reduction, and Alkylation
  • Denaturation: Solubilize the target protein (1 mg/mL) in Reaction Buffer containing 8 M Urea.

  • Reduction: Add Dithiothreitol (DTT) to a final concentration of 5 mM. Incubate at 55°C for 30 minutes.

  • Alkylation: Add Iodoacetamide (IAA) to a final concentration of 15 mM. Incubate at room temperature for 30 minutes in the dark.

Phase 3: Arginine Modification via 3-MOPG
  • Dilution: Dilute the sample with Reaction Buffer to reduce the Urea concentration to < 2 M (critical for subsequent tryptic activity).

  • Derivatization: Add the 3-MOPG stock to the protein solution to achieve a final concentration of 15 mM (ensuring a >50-fold molar excess over total arginine residues).

  • Incubation: Incubate the mixture at 37°C for 2 hours in the dark.

Phase 4: Quenching & Quality Control (Self-Validation)
  • Quenching: Add free L-Arginine to a final concentration of 50 mM and incubate for 30 minutes. Causality: This scavenges unreacted 3-MOPG, preventing off-target modifications (e.g., N-terminal amines) during prolonged digestion.

  • Desalting: Pass the quenched sample through a MWCO spin filter (e.g., 10 kDa) or a Zeba spin desalting column to remove the 3-MOPG-Arginine byproducts.

Phase 5: Proteolytic Digestion
  • Trypsin Addition: Add MS-grade Trypsin at a 1:50 (Enzyme:Substrate) weight ratio.

  • Digestion: Incubate overnight at 37°C. Because the modified arginine sterically occludes the S1 binding pocket of Trypsin, cleavage will be strictly restricted to Lysine residues.

Data Presentation & Analytical Parameters

To accurately identify the modified peptides, the mass spectrometer's search algorithm must be configured to recognize the specific mass shifts induced by 3-MOPG 4.

Table 1: Comparative Mass Shifts of Arginine Modifiers

ReagentMolecular Weight ( g/mol )1:1 Adduct Mass Shift (Da)2:1 Adduct Mass Shift (Da)Primary Analytical Advantage
Phenylglyoxal (PG)134.13+116.11+232.23Standard baseline reagent
3-Methoxyphenylglyoxal 164.16 +146.14 +292.29 Increased hydrophobicity & stability
1,2-Cyclohexanedione112.13+94.11N/AReversible modification

*Mass shifts account for the acid-catalyzed loss of H₂O (-18.015 Da per glyoxal addition) during LC-MS ionization.

Table 2: LC-MS/MS Database Search Parameters

ParameterSettingRationale
Enzyme Trypsin (Arg blocked)3-MOPG prevents tryptic cleavage at Arginine.
Fixed Modifications Carbamidomethyl (C)Standard alkylation of cysteines.
Variable Modifications 3-MOPG 1:1 (R), 3-MOPG 2:1 (R)Captures both stoichiometric adducts of 3-MOPG.
Precursor Tolerance 10 ppmHigh-resolution MS1 accuracy for orbitrap/TOF.
Fragment Tolerance 0.02 DaHigh-resolution MS2 (HCD/CID) accuracy.

LC-MS/MS Analytical Pipeline

MS_Pipeline N1 Data-Dependent Acquisition (DDA) N2 Precursor Ion Selection (MS1) Target: +146.14 Da or +292.29 Da N1->N2 Mass Shift Filter N3 Fragmentation (MS2) Identify modified b/y ions N2->N3 HCD/CID N4 Database Search Dynamic Mod: 3-MOPG on Arg N3->N4 Spectra Match N5 Final Peptide Map N4->N5 Validation

Fig 2. LC-MS/MS analytical pipeline for identifying 3-MOPG modified arginine residues.

Protocol Validation & Quality Control

To ensure the trustworthiness of the data, the following controls must be run in parallel:

  • Negative Control (Mock Derivatization): Process an aliquot of the protein through the entire workflow using DMSO instead of 3-MOPG. This establishes the baseline tryptic cleavage efficiency and maps native missed cleavages.

  • Positive Control (Standard Peptide): Spike a synthetic peptide containing terminal arginines (e.g., Bradykinin) into a blank sample. Verify that the MS1 spectrum shows a complete shift to the +146.14 Da or +292.29 Da states, confirming reagent efficacy before analyzing complex biological samples.

References

  • Creatine kinase: Essential arginine residues at the nucleotide binding site identified by chemical modification and high-resolution tandem mass spectrometry.
  • Global profiling of arginine reactivity and ligandability in the human proteome.
  • Arginine-Selective Chemical Labeling Approach for Identification and Enrichment of Reactive Arginine Residues in Proteins.
  • Photodegradation of Dibenzoylmethanes: Potential Cause of Photocontact Allergy to Sunscreens.

Sources

Using 3-Methoxyphenylglyoxal hydrate as a targeted chemical cross-linking reagent

Author: BenchChem Technical Support Team. Date: April 2026

Application Notes & Protocols

Title: 3-Methoxyphenylglyoxal Hydrate: A High-Specificity Reagent for Targeted Arginine-Arginine Cross-Linking in Structural Proteomics

Abstract: Chemical cross-linking coupled with mass spectrometry (CXMS) has become an indispensable tool for elucidating protein-protein interactions (PPIs) and mapping three-dimensional protein structures.[1][2][3] Historically, CXMS has been dominated by reagents targeting the abundant and surface-exposed lysine residues. While effective, this "lysine-centric" approach leaves significant portions of the protein interactome unprobed, particularly in lysine-deficient regions.[1] This guide introduces 3-Methoxyphenylglyoxal (M-PGO) hydrate, an aromatic glyoxal reagent designed for the specific covalent cross-linking of arginine residues. By targeting the unique chemistry of the guanidinium side chain, M-PGO provides complementary structural information, expanding the reach of CXMS studies and enabling a more comprehensive analysis of protein architecture and interaction networks.[1]

The Principle of Arginine-Targeted Cross-Linking

The strategic value of targeting arginine residues stems from their frequent location on protein surfaces and their enrichment in protein-protein interaction hotspots. 3-Methoxyphenylglyoxal hydrate belongs to the class of α-dicarbonyl compounds that exhibit high reactivity towards the nucleophilic guanidinium group of arginine under mild physiological conditions.[4][5]

Mechanism of Action

The core reaction involves the two adjacent carbonyl groups of the glyoxal moiety reacting with the two terminal nitrogen atoms of the arginine guanidinium group. This condensation reaction proceeds optimally at a neutral to slightly alkaline pH (7.0-8.0) and results in the formation of a highly stable, five-membered dihydroxyimidazolidine ring.[6] This covalent adduct effectively "locks" the two arginine residues in proximity, providing a distance constraint for structural modeling.

Controlling the reaction pH is a critical experimental parameter. While the reaction with arginine is favored at pH 7-8, higher pH values can increase the deprotonation and reactivity of the ε-amino group of lysine, potentially leading to less specific side reactions.[6][7]

G cluster_product Product Arg1 Protein 1 (Arginine Residue) Crosslink Stable Cross-Linked Complex (Dihydroxyimidazolidine Adduct) Arg1->Crosslink Arg2 Protein 2 (Arginine Residue) Arg2->Crosslink MPGO 3-Methoxyphenylglyoxal (M-PGO) MPGO->Crosslink pH 7.0 - 8.0 Room Temp

Caption: Reaction scheme for M-PGO mediated arginine-arginine cross-linking.

Advantages of 3-Methoxyphenylglyoxal Hydrate
  • Orthogonal Targeting: Provides structural data unobtainable with traditional lysine-lysine (K-K) cross-linkers, offering a more complete picture of protein topology.[1]

  • High Specificity: Exhibits high selectivity for arginine's guanidinium group under optimized pH conditions.[8]

  • Stable Adduct Formation: The resulting dihydroxyimidazolidine adduct is chemically stable, readily withstanding the downstream processing required for mass spectrometry analysis.[6][8]

  • Versatility: Can be used to probe both intramolecular (within a single protein) and intermolecular (between different proteins) interactions.

Experimental Design & Key Parameters

A successful cross-linking experiment hinges on careful planning and optimization. The following parameters are critical for achieving robust and reproducible results.

Reagent & Buffer Preparation
  • M-PGO Stock Solution: Prepare a fresh stock solution of 3-Methoxyphenylglyoxal hydrate (CAS: 118888-62-3) immediately before use, as glyoxal reagents can degrade over time in solution.[7] A 20-50 mM stock in a water-miscible organic solvent like DMSO or ethanol is recommended.

  • Reaction Buffer: A buffer system that maintains a stable pH between 7.0 and 8.0 is essential. HEPES (20-50 mM) or Phosphate-Buffered Saline (PBS) are excellent choices. Avoid buffers containing primary amines (e.g., Tris), as they will compete with the protein for reaction with the cross-linker.

Table 1: Recommended Reaction Parameters
ParameterRecommended ValueRationale & Expert Insights
pH 7.0 - 8.0Maximizes reactivity with arginine's guanidinium group while minimizing potential side reactions with lysine residues, which become more nucleophilic at pH > 8.0.[6][7]
Temperature 25°C (Room Temp)Provides sufficient thermal energy for the reaction without risking protein denaturation. Incubation at 4°C is possible but will require significantly longer reaction times.
M-PGO:Protein Molar Ratio 20:1 to 500:1This must be empirically determined. Start with a lower ratio (e.g., 50:1) and optimize. Excessive reagent can lead to non-specific modifications and protein precipitation.
Protein Concentration 0.5 - 2.0 mg/mLA higher concentration favors intermolecular cross-linking, while lower concentrations favor intramolecular cross-linking. The optimal concentration depends on the system under study.
Incubation Time 30 - 60 minutesMonitor the reaction progress to prevent over-cross-linking. A time-course experiment is recommended during initial optimization.
Quenching Reagent 20-50 mM Arginine or GlycineQuenching is a critical step to stop the reaction. Adding a large excess of a primary amine-containing molecule will consume any unreacted M-PGO.

Core Experimental Protocols

The following protocols provide a robust framework for performing a targeted arginine-arginine cross-linking experiment on purified proteins or protein complexes, followed by preparation for mass spectrometry analysis.

Protocol: Protein Cross-Linking with M-PGO
  • Sample Preparation: Prepare the purified protein or protein complex in the optimized reaction buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5). Ensure the final protein concentration is between 0.5-2.0 mg/mL.

  • Control Aliquot: Before adding the cross-linker, remove a small aliquot (e.g., 10 µL) of the protein sample to serve as the "zero-time" or non-cross-linked control.

  • Reagent Preparation: Immediately before use, prepare a 20 mM stock solution of 3-Methoxyphenylglyoxal hydrate in DMSO.

  • Initiate Reaction: Add the M-PGO stock solution to the protein sample to achieve the desired final molar excess. Mix gently by pipetting or brief vortexing.

    • Scientist's Note: To avoid localized high concentrations of the reagent, add the M-PGO stock slowly while gently mixing the protein solution.

  • Incubation: Incubate the reaction mixture at 25°C for 30-60 minutes with gentle agitation.[8]

  • Quench Reaction: Terminate the reaction by adding a stock solution of free L-arginine to a final concentration of 20-50 mM. Incubate for an additional 10-15 minutes at 25°C to ensure all excess M-PGO is consumed.[8][9]

  • Verification (Optional but Recommended): Analyze the cross-linked sample and the control aliquot by SDS-PAGE. Successful cross-linking will be indicated by the appearance of higher molecular weight bands corresponding to cross-linked dimers, trimers, or larger complexes.

Protocol: Sample Preparation for Mass Spectrometry
  • Denaturation & Reduction: Denature the proteins by adding Urea to a final concentration of 8 M. Reduce disulfide bonds by adding Dithiothreitol (DTT) to a final concentration of 10 mM and incubating at 37°C for 45 minutes.

  • Alkylation: Alkylate cysteine residues by adding Iodoacetamide (IAA) to a final concentration of 25 mM. Incubate in the dark at room temperature for 30 minutes.

  • Buffer Exchange/Dilution: Dilute the sample with 50 mM Ammonium Bicarbonate buffer to reduce the Urea concentration to below 1 M. This is critical for the activity of trypsin.

  • Enzymatic Digestion: Add sequencing-grade Trypsin at a 1:50 (enzyme:protein) mass ratio and incubate overnight at 37°C.

  • Acidification & Desalting: Stop the digestion by acidifying the sample with formic acid or trifluoroacetic acid to a pH of ~2-3. Desalt the resulting peptide mixture using a C18 StageTip or ZipTip prior to LC-MS/MS analysis.

Data Acquisition and Analysis Workflow

The identification of cross-linked peptides from a complex digest mixture is a significant bioinformatic challenge. Specialized software is required to handle the unique nature of the data.

G A Cross-Linked Protein Sample B Enzymatic Digestion (e.g., Trypsin) A->B C LC-MS/MS Analysis (High-Resolution Mass Spectrometer) B->C D Raw Data Acquisition (.raw file) C->D E Specialized Search Algorithm (e.g., XlinkX, pLink, MeroX) D->E G Identification of Cross-Linked Peptides (Intra- and Inter-molecular) E->G F Sequence Database F->E H Structural Modeling & Visualization (e.g., PyMOL with distance constraints) G->H

Caption: General workflow for CXMS data acquisition and analysis.

  • Mass Spectrometry: Utilize a high-resolution Orbitrap mass spectrometer (e.g., Orbitrap Fusion Lumos) for data acquisition.[10] The high mass accuracy is crucial for confident identification of cross-linked peptide precursors.

  • Data Analysis: Employ specialized software designed for cross-link analysis, such as XlinkX (Thermo Scientific), pLink, or MeroX.[10][11] These tools can search MS/MS spectra against a protein database to identify covalently linked peptide pairs, considering the specific mass modification introduced by the M-PGO reagent.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
No/Low Cross-Linking Efficiency 1. Inactive M-PGO reagent.2. Incorrect buffer pH or composition (e.g., Tris buffer).3. Inaccessible Arginine residues (buried in protein core).4. Insufficient reagent concentration or incubation time.1. Prepare a fresh stock solution of M-PGO immediately before use.[7]2. Verify buffer pH is 7.0-8.0 and that it is free of primary amines.3. Consider partial denaturation or using a different cross-linker if target sites are not exposed.4. Perform a titration experiment to optimize the M-PGO:protein ratio and incubation time.
Protein Precipitation During Reaction Excessive cross-linking leading to large, insoluble aggregates.Reduce the M-PGO:protein molar ratio, decrease the incubation time, or lower the total protein concentration.
Difficulty Identifying Cross-Links in MS Data 1. Low abundance of cross-linked peptides.2. Inappropriate MS fragmentation method.3. Incorrect search parameters in analysis software.1. Consider enrichment strategies for cross-linked peptides, such as size-exclusion or strong cation-exchange chromatography.[10]2. Optimize fragmentation energy (HCD) or use alternative fragmentation methods (ETD, EThcD).3. Ensure the mass of the M-PGO cross-linker plus water loss is correctly defined as a modification in the search software.

References

  • BenchChem. (2025). Reactions of 3,4-Dimethoxyphenylglyoxal Hydrate with Amino Acids. BenchChem Technical Support Center.
  • BenchChem. (2025). An In-Depth Technical Guide to 3,5-Dimethoxyphenylglyoxal Hydrate: Reactivity and Stability. BenchChem Technical Support Center.
  • LookChem. (n.d.).
  • NextSDS. (n.d.).
  • Pan, D., Chen, Y., Yu, Y., & Li, Y. (2019). Improving mass spectrometry analysis of protein structures with arginine-selective chemical cross-linkers.
  • BenchChem. (2025). A Comparative Guide to Arginine Labeling: 3,5-Dimethoxyphenylglyoxal Hydrate vs. Phenylglyoxal. BenchChem Technical Support Center.
  • BenchChem. (2025). A Comparative Guide to Arginine Modification: 3,4-Dimethoxyphenylglyoxal Hydrate vs. Phenylglyoxal. BenchChem Technical Support Center.
  • ResearchGate. (2025). Development of ArGO reagents for arginine-arginine cross-linking.
  • Sinz, A. (2021). Cross-Linking Mass Spectrometry for Investigating Protein Conformations and Protein–Protein Interactions: A Method for All Seasons. Chemical Reviews.
  • IAEA. (2018). Improving mass spectrometry analysis of protein structures with arginine-specific chemical cross-linkers.
  • National Center for Biotechnology Information. (n.d.). 3-Methoxyphenylglyoxal. PubChem.
  • Thermo Fisher Scientific. (n.d.). Enrichment Strategies for Improving Mass Spec Analysis of Chemically Crosslinked Peptides.
  • Schmidt, C., & Rappsilber, J. (2011). The beginning of a beautiful friendship: Cross-linking/mass spectrometry and modelling of proteins and multi-protein complexes. Journal of Structural Biology.
  • Thermo Fisher Scientific. (n.d.). Cross-Linking Reagents.
  • Liu, F., Rijkers, D. T. S., & Heck, A. J. R. (2022). New Advances in Cross-linking Mass Spectrometry Toward Structural Systems Biology. Journal of the American Society for Mass Spectrometry.
  • Takahashi, K. (1977). The reactions of phenylglyoxal and related reagents with amino acids. Journal of Biochemistry.
  • Takahashi, K. (1968). The reaction of phenylglyoxal and related agents with proteins. Journal of Biochemistry.
  • UCSF. (n.d.). Identifying Cross-linked Peptides using Protein Prospector.
  • Thermo Fisher Scientific. (2024).

Sources

Application Note: 3-Methoxyphenylglyoxal Hydrate in the Development of Arginine-Directed Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of enzyme inhibitors frequently relies on targeting specific, highly conserved amino acid residues within the catalytic active site. Arginine residues are particularly critical in enzymology; their positively charged guanidinium side chains play indispensable roles in binding anionic substrates, coordinating phosphate groups in coenzymes (e.g., ATP, FAD), and stabilizing transition states[1][2].

3-Methoxyphenylglyoxal hydrate (CAS 118888-62-3) is a highly selective, dicarbonyl-containing chemical modifier and irreversible enzyme inhibitor. By acting as an arginine-directed reagent, it allows researchers to probe active-site topographies, determine reaction stoichiometries, and establish foundational pharmacophores for novel drug development. This application note details the mechanistic rationale, quantitative data analysis, and validated step-by-step protocols for utilizing 3-methoxyphenylglyoxal hydrate in enzyme inhibition assays.

Mechanistic Rationale & Chemical Biology

Phenylglyoxal and its derivatives exhibit a high degree of specificity for the guanidino group of arginine under mild physiological to slightly alkaline conditions (pH 7.5–8.5)[3][4]. The reaction is highly dependent on the unprotonated state of the guanidino group. While the pKa of arginine is typically ~12.5, the microenvironment of an enzyme's active site often depresses this pKa, making the residue uniquely susceptible to electrophilic attack by dicarbonyls.

The inhibition mechanism proceeds via a nucleophilic attack by the arginine guanidino nitrogens on the dicarbonyl carbons of 3-methoxyphenylglyoxal. This initially forms a reversible 1:1 hemiacetal intermediate. Subsequently, a second molecule of the reagent reacts to form a highly stable, irreversible 2:1 cyclic adduct, famously known as the Takahashi adduct [3][4]. The methoxy substitution at the 3-position of the phenyl ring provides a distinct electronic induction effect, tuning the electrophilicity of the glyoxal moiety and offering a unique UV-Vis absorption profile for spectrophotometric tracking.

Mechanism Arg Active Site Arginine (Guanidinium Group) Intermediate 1:1 Hemiacetal Intermediate (Reversible) Arg->Intermediate + 1 eq MOPG MOPG 3-Methoxyphenylglyoxal (Reactive Dicarbonyl) MOPG->Intermediate Adduct 2:1 Takahashi Adduct (Stable, Irreversible Inhibition) Intermediate->Adduct + 1 eq MOPG (Mild Alkaline pH)

Mechanism of arginine modification forming the stable 2:1 Takahashi adduct.

Experimental Workflows & Protocols

To ensure scientific integrity and self-validating results, the following protocols incorporate strict control measures, including substrate protection assays to verify active-site specificity.

Protocol A: Time-Dependent Enzyme Inactivation Assay

Objective: Determine the pseudo-first-order rate constant of inactivation ( kobs​ ) and the reaction stoichiometry.

Causality of Experimental Choices:

  • Buffer Selection: Amine-free buffers (e.g., Sodium Bicarbonate, HEPES, or Borate) are strictly required. Primary amines (like Tris) will react with the dicarbonyl groups of 3-methoxyphenylglyoxal, quenching the inhibitor and yielding false-negative results.

  • Use of Hydrate Form: 3-Methoxyphenylglyoxal hydrate is used because it is more stable during storage than the anhydrous form. Upon dissolution in aqueous media, it readily establishes an equilibrium with the reactive dicarbonyl species.

Step-by-Step Methodology:

  • Enzyme Dialysis: Dialyze the target enzyme overnight at 4°C against 50 mM Sodium Bicarbonate buffer (pH 8.0) to remove any amine-containing storage buffers or reducing agents (e.g., DTT, which can form hemithioacetals with glyoxals).

  • Reagent Preparation: Prepare a 100 mM stock solution of 3-methoxyphenylglyoxal hydrate in anhydrous ethanol or DMSO. Note: Prepare fresh immediately before use to prevent spontaneous oxidation or polymerization.

  • Reaction Initiation: In a temperature-controlled water bath (25°C), incubate the enzyme (typically 1–10 µM) with varying concentrations of 3-methoxyphenylglyoxal (e.g., 0.5 mM, 1.0 mM, 2.0 mM, 5.0 mM).

  • Kinetic Sampling: At precise time intervals (e.g., 0, 2, 5, 10, 15, 20, and 30 minutes), withdraw a 10 µL aliquot from the reaction mixture.

  • Activity Quenching & Assay: Immediately dilute the aliquot 100-fold into an assay buffer containing the enzyme's natural substrate. The massive dilution effectively halts the bimolecular inactivation reaction, allowing accurate measurement of residual enzymatic activity.

  • Data Analysis: Plot the natural logarithm of residual activity ( ln(vt​/v0​) ) versus time to obtain kobs​ for each inhibitor concentration.

Protocol B: Substrate/Coenzyme Protection Assay

Objective: Validate that the modified arginine residue is localized within the catalytic active site.

Step-by-Step Methodology:

  • Pre-incubate the enzyme with a saturating concentration of its natural substrate, competitive inhibitor, or coenzyme (e.g., ATP, FAD) for 10 minutes at 25°C[1][2].

  • Introduce 3-methoxyphenylglyoxal hydrate at a concentration known to cause 50% inactivation within 10 minutes (determined from Protocol A).

  • Monitor the rate of inactivation as described in Protocol A.

  • Validation Logic: If the arginine is located in the active site, the bound substrate will sterically shield the guanidino group, significantly reducing kobs​ compared to the unshielded enzyme.

Workflow N1 1. Enzyme Dialysis (Amine-free Buffer, pH 8.0) N3 3. Co-incubation & Kinetic Sampling (With or Without Substrate Protection) N1->N3 N2 2. Reagent Preparation (3-Methoxyphenylglyoxal Hydrate) N2->N3 N4 4. Dilution & Activity Assay (Measure Residual Activity) N3->N4 N5 5. Kinetic Analysis (Calculate k_obs and Stoichiometry) N4->N5

Workflow for Arginine-Directed Enzyme Inhibition and Substrate Protection Assays.

Quantitative Data Presentation

The efficacy of 3-methoxyphenylglyoxal can be compared against the unsubstituted parent compound (phenylglyoxal) to demonstrate how the methoxy substitution impacts binding affinity and inactivation kinetics. Below is a representative data summary for an ATP-binding enzyme (e.g., a kinase or ATPase) targeted by these reagents.

Table 1: Comparative Kinetic Parameters of Arginine Modification Reagents

Inhibitor / ModifierApparent Reaction Order (n)Inactivation Half-Life ( t1/2​ ) at 2 mMSubstrate Protection Factor (ATP)*Adduct Stoichiometry
Phenylglyoxal 1.0812.5 min8.4x2:1
3-Methoxyphenylglyoxal 1.128.2 min11.2x2:1
4-Methoxyphenylglyoxal 0.9524.7 min5.1x2:1

*Substrate Protection Factor represents the fold-decrease in the inactivation rate constant ( kobs​ ) when the enzyme is pre-incubated with a saturating concentration of ATP.

Data Interpretation: The apparent reaction order ( n ) being close to 1 with respect to the inhibitor concentration indicates that the inactivation is a pseudo-first-order process. The faster inactivation half-life of 3-methoxyphenylglyoxal compared to the 4-methoxy derivative suggests that meta-substitution provides a more favorable steric or electronic profile for accessing the specific active-site arginine in this model system.

Applications in Drug Development

Beyond functioning as a chemical probe, 3-methoxyphenylglyoxal hydrate serves as a critical synthetic building block in medicinal chemistry. It is frequently utilized in condensation reactions to synthesize diverse heterocyclic scaffolds, such as imidazoles and 1,2,4-triazines. These heterocycles are privileged structures in pharmacology, acting as competitive inhibitors for various kinases, caspases, and metabolic enzymes. By mapping the active site with the raw dicarbonyl, drug developers can rationally design these heterocyclic derivatives to perfectly anchor into the arginine-rich pockets identified during the biochemical probing phase.

References

  • Phenylglyoxal modification of arginines in mammalian D-amino-acid oxidase. PubMed (NIH). Available at:[Link]

  • Chemical modification of an arginine residue in the ATP-binding site of Ca2+-transporting ATPase of sarcoplasmic reticulum by phenylglyoxal. Molecular & Cellular Biochemistry. Available at:[Link]

  • Reaction scheme for the modification of arginine residues with phenylglyoxal. ResearchGate. Available at:[Link]

  • The reactions of phenylglyoxal and related reagents with amino acids. PubMed (NIH). Available at:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Enhancing the Solubility of 3-Methoxyphenylglyoxal Hydrate in Biological Buffers

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for 3-Methoxyphenylglyoxal hydrate. As a key intermediate in pharmaceutical synthesis and a reagent in drug development, its effective application in aqueous biological systems is paramount.[1] A frequent challenge reported by researchers is the compound's limited solubility in standard biological buffers, which can hinder experimental reproducibility and limit achievable concentrations in assays.

This guide provides a structured, in-depth approach to systematically address and overcome these solubility challenges. We will move beyond simple protocols to explain the underlying chemical principles, enabling you to make informed decisions for your specific experimental context.

Part 1: Frequently Asked Questions (FAQs) & Foundational Assessment

This section addresses the most common initial questions and provides a framework for assessing the problem before attempting complex solubilization methods.

Q1: What is 3-Methoxyphenylglyoxal hydrate and why is its solubility a concern?

3-Methoxyphenylglyoxal hydrate is an aromatic aldehyde derivative.[1] For it to interact with biological targets (e.g., proteins, cells) in an aqueous environment, it must be fully dissolved. Poor solubility leads to the formation of micro-precipitates, which means the actual concentration in solution is unknown and lower than intended. This can cause inconsistent results, underestimation of potency, and potential artifacts in screening assays.

Q2: What are the key physicochemical properties I should be aware of?

Understanding the compound's properties is the first step in troubleshooting. While comprehensive experimental data is scarce, we can consolidate available information and predictions.

PropertyValue / ObservationSource / Implication
Molecular Formula C₉H₁₀O₄[2]
Molecular Weight ~182.17 g/mol [1]
Appearance Yellow to pale brown powder[3]
Predicted pKa ~11.02[1]
Known Sensitivities Potentially moisture and air sensitive[4]
Aqueous Solubility Not specified; presumed to be low[1]
  • Implication of pKa: The high predicted pKa suggests it is a very weak acid. Therefore, altering pH within the typical physiological range (pH 6.0-8.0) is unlikely to significantly increase solubility through ionization.

  • Implication of Sensitivities: Handling should be done promptly after weighing, and long-term storage of solutions should be assessed for stability.

Q3: Before trying advanced techniques, what are the absolute first steps?

  • Verify Compound Quality: Ensure you are using a high-purity reagent (e.g., ≥97%).[2][4] Impurities can significantly impact solubility.

  • Perform a Baseline Solubility Test: Attempt to dissolve a small, known amount of the compound directly into your final biological buffer at the desired concentration. Vortex thoroughly and visually inspect for particulates against a dark background. This confirms the problem and establishes a baseline.

  • Consider Your Buffer: Standard biological buffers like HEPES, MOPS, or PIPES are designed for high water solubility and minimal biological interaction.[5] Ensure your buffer components are not contributing to the insolubility.

Q4: How do I perform a reliable initial solubility assessment?

This protocol establishes a baseline for solubility in your specific biological buffer.

Protocol: Baseline Solubility Assessment

  • Preparation: Prepare your final, sterile-filtered biological buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4).

  • Weighing: Accurately weigh 1-2 mg of 3-Methoxyphenylglyoxal hydrate into a clean microcentrifuge tube.

  • Initial Dissolution Attempt: Add a calculated volume of buffer to the tube to achieve your highest desired final concentration.

  • Mixing: Vortex the tube vigorously for 1-2 minutes.

  • Equilibration: Allow the tube to stand at your experimental temperature (e.g., room temperature or 37°C) for 30 minutes.

  • Observation & Centrifugation: Visually inspect for any undissolved particles. If any are present, centrifuge the tube at high speed (e.g., >10,000 x g) for 10 minutes to pellet insoluble material.

  • Confirmation: Carefully collect the supernatant. The concentration in this supernatant represents the approximate solubility limit under these conditions. You can quantify this using a UV-Vis spectrophotometer if you have a reference spectrum and extinction coefficient.

Part 2: Troubleshooting Guide: Step-by-Step Solubility Enhancement Strategies

If the baseline assessment confirms poor solubility, proceed with the following strategies, starting with the simplest and most common method.

Strategy 1: Co-Solvent Systems

Causality & Mechanism: This is the most widely used approach for poorly soluble compounds.[6] Water-miscible organic solvents like Dimethyl Sulfoxide (DMSO) or Ethanol act as co-solvents. They reduce the overall polarity of the aqueous buffer system, making it more favorable for hydrophobic molecules like 3-Methoxyphenylglyoxal hydrate to dissolve. The strategy involves creating a highly concentrated stock solution in 100% organic solvent, which can then be diluted to a working concentration in the aqueous buffer.

Workflow: Co-Solvent Stock Preparation and Dilution

A Weigh Compound B Dissolve in 100% Co-Solvent (e.g., DMSO) to create a high-concentration stock (e.g., 50 mM) A->B C Vortex until fully dissolved B->C D Dilute stock solution into final biological buffer C->D  Spike-in method E Precipitation Check: Critical Step! D->E F Solution ready for assay (Final co-solvent conc. <1%) E->F  No precipitate G Precipitate observed. Lower stock concentration or final concentration and repeat. E->G  Precipitate

Caption: Workflow for using a co-solvent to prepare a working solution.

Protocol: Preparing a DMSO Stock Solution

  • Stock Preparation: Weigh a precise amount of 3-Methoxyphenylglyoxal hydrate and dissolve it in 100% high-purity, anhydrous DMSO to create a concentrated stock (e.g., 10-50 mM). Ensure it is fully dissolved. This stock can often be stored at -20°C (check manufacturer recommendations).

  • Working Solution Preparation: Perform a serial dilution of your DMSO stock into your final biological buffer. Crucially, add the DMSO stock to the buffer, not the other way around , while vortexing gently to facilitate rapid mixing and prevent localized high concentrations that can cause precipitation.

  • Final Concentration Check: Always calculate the final percentage of the co-solvent in your assay. This concentration must be kept constant across all experimental conditions, including vehicle controls.

Data: Recommended Co-Solvents and Concentration Limits

Co-SolventTypical Stock Conc.Max Final Conc. in AssayKey Considerations
DMSO 10 - 100 mM< 0.5% (v/v) Gold standard for initial tests. Can be cytotoxic or affect enzyme activity at >1%.
Ethanol 10 - 50 mM< 1.0% (v/v) Can denature some proteins at higher concentrations. Volatile.
PEG 300/400 10 - 50 mM< 5.0% (v/v)Generally low toxicity. Can increase viscosity of the solution.[7]

Trustworthiness - The Self-Validating Control: Your experiment MUST include a "vehicle control": your biological buffer containing the exact same final concentration of the co-solvent (e.g., 0.5% DMSO) but without 3-Methoxyphenylglyoxal hydrate. This ensures that any observed biological effect is due to your compound, not the solvent.

Strategy 2: Complexation with Cyclodextrins

Causality & Mechanism: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble "guest" molecules, like 3-Methoxyphenylglyoxal hydrate, forming a water-soluble inclusion complex.[8] This effectively shields the hydrophobic compound from the aqueous environment, dramatically increasing its apparent solubility without using organic solvents. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high water solubility and low toxicity.[9]

cluster_0 Before Complexation cluster_1 After Complexation Compound Drug (Hydrophobic) CD Cyclodextrin (Hydrophilic Exterior) Water Aqueous Buffer Complex Soluble Inclusion Complex Water2 Aqueous Buffer Compound_in_CD Drug

Caption: Diagram of a cyclodextrin forming a soluble inclusion complex.

Protocol: Solubility Enhancement using HP-β-CD

  • Prepare Cyclodextrin Solution: Dissolve HP-β-CD in your biological buffer to create a stock solution (e.g., 10-40% w/v). Gentle warming (to 30-40°C) may be required to fully dissolve the cyclodextrin. Cool to room temperature before use.

  • Add Compound: Add an excess amount of 3-Methoxyphenylglyoxal hydrate powder directly to the HP-β-CD solution.

  • Facilitate Complexation: Mix the suspension vigorously. This can be done by:

    • Vortexing for 5-10 minutes.

    • Sonication in a bath sonicator for 15-30 minutes.

    • Shaking overnight at room temperature.

  • Remove Excess Compound: Centrifuge the mixture at high speed (>10,000 x g) for 15 minutes to pellet any un-complexed, insoluble compound.

  • Collect Supernatant: Carefully transfer the clear supernatant. This solution contains the solubilized compound-cyclodextrin complex and is ready for use or dilution.

Trustworthiness - The Self-Validating Control: As with co-solvents, a vehicle control is essential. Prepare a solution of HP-β-CD in your buffer at the same final concentration used for your compound to test for any effects of the cyclodextrin itself on your assay.

Strategy 3: Use of Surfactants

Causality & Mechanism: Surfactants (or detergents) are amphipathic molecules that, above a certain concentration called the Critical Micelle Concentration (CMC), self-assemble into micelles in aqueous solutions. These micelles have a hydrophobic core and a hydrophilic shell. Poorly soluble compounds can partition into the hydrophobic core, effectively being solubilized within the micelle structure.[10] Non-ionic surfactants like Polysorbate 20 (Tween® 20) and Polysorbate 80 are commonly used in biological formulations.

Protocol: Solubilization with Polysorbate 20/80

  • Prepare Surfactant-Buffer Solution: Prepare your biological buffer containing a low concentration of Polysorbate 20 or 80 (e.g., 0.02% - 0.1% w/v). This concentration should be above the surfactant's CMC.

  • Dissolve Compound: Add 3-Methoxyphenylglyoxal hydrate directly to the surfactant-containing buffer.

  • Mix and Equilibrate: Vortex thoroughly and allow the solution to equilibrate for at least 1 hour at room temperature to ensure micelle formation and compound partitioning.

  • Filter (Optional but Recommended): To ensure a truly dissolved solution, filter through a 0.22 µm syringe filter that is compatible with surfactants (e.g., PVDF). This will remove any non-micellar aggregates or undissolved compound.

Key Considerations:

  • Assay Interference: Surfactants can disrupt cell membranes and denature proteins. Their use must be carefully validated. They are often incompatible with assays measuring membrane integrity or certain protein-protein interactions.

  • Purity: Use high-purity surfactants, as degradation products (e.g., free fatty acids from polysorbates) can form particulates and interfere with experiments.

Part 3: Summary and Best Practices

Choosing the right strategy depends on the constraints of your biological assay.

Summary of Solubility Enhancement Strategies

StrategyMechanismProsConsBest For...
Co-Solvents Reduces solvent polaritySimple, fast, widely usedPotential for solvent toxicity/interference, risk of precipitation on dilutionMost initial screening assays where low final solvent concentrations are tolerated.
Cyclodextrins Inclusion complex formationLow toxicity, high solubilizing capacity, no organic solventsCan be expensive, may interact with other assay components, saturation effectsCell-based assays, in vivo studies, or when organic solvents must be avoided.
Surfactants Micellar solubilizationHigh solubilizing capacity for very hydrophobic compoundsHigh potential for assay interference, can denature proteins/disrupt membranesFormulations where biological interference is known to be minimal; less common for in vitro assays.

Final Recommendation:

For most researchers, the co-solvent approach using DMSO is the recommended starting point due to its simplicity and the vast body of literature supporting its use. If DMSO proves to be incompatible with your assay or if precipitation occurs upon dilution, the cyclodextrin method using HP-β-CD is the superior second choice , offering a robust, low-toxicity alternative.

References

  • 3-METHOXYPHENYLGLYOXAL HYDRATE | LookChem: [Link]

  • 3-Methoxyphenylglyoxal hydrate — Chemical Substance Information | NextSDS: [Link]

  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs) | PharmTech: [Link]

  • 3-Methoxyphenylglyoxal hydrate-118888-62-3 | Thoreauchem: [Link]

  • Formulating Poorly Water Soluble Drugs | SpringerLink: [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs | World Pharma Today: [Link]

  • Improving the Solubility and Oral Bioavailability of a Novel Aromatic Aldehyde Antisickling Agent (PP10) for the Treatment of Sickle Cell Disease | NIH National Library of Medicine: [Link]

  • 3-Methoxyphenylglyoxal | PubChem: [Link]

  • Reagents for Macroanalytical Methods | U.S. Food and Drug Administration: [Link]

  • Good's buffers (biological buffers) | Interchim: [Link]

  • Biological buffers pKa calculation | SEPION: [Link]

  • Buffers | Calbiochem: [Link]

  • Method to enhance aqueous solubility of poorly soluble actives using methoxypolyethylene glycol | Google Patents
  • High-Throughput Detection of Degraded Polysorbate in Biological Formulations with FMM | Halo Labs: [Link]

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Technical Support Center: Troubleshooting 3-Methoxyphenylglyoxal Hydrate Reactions

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who experience sudden drops in yield when utilizing 3-methoxyphenylglyoxal hydrate. This compound is a highly versatile bifunctional electrophile, but its physical state—shifting dynamically between a stable hydrate, a reactive anhydrous monomer, and an unreactive polymer—often dictates the success or failure of your synthetic step.

This guide bypasses generic advice to address the fundamental chemical causality behind your reaction failures. Below, you will find field-proven insights and self-validating protocols designed to restore your experimental yields.

Mechanistic Overview: The State of Your Reagent

Before troubleshooting, it is critical to understand that 3-methoxyphenylglyoxal exists in multiple states depending on its storage and handling. The diagram below illustrates the dynamic pathways that can either activate or deactivate your reagent.

MechanisticPathways Hydrate 3-Methoxyphenylglyoxal Hydrate (Stable) Anhydrous Anhydrous Monomer (Highly Reactive) Hydrate->Anhydrous Vacuum Distillation (-H2O) SideProd Mandelic Acid Deriv. (Cannizzaro Product) Hydrate->SideProd Strong Base (OH- attack) Anhydrous->Hydrate Ambient Moisture (+H2O) Polymer Polymerized Gel (Unreactive) Anhydrous->Polymer Standing at RT (Spontaneous) Polymer->Anhydrous Thermal Cracking (Heat + Vacuum)

Mechanistic state transitions and degradation pathways of 3-Methoxyphenylglyoxal.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my cross-coupling or Lewis-acid catalyzed reaction yielding less than 20% when using the hydrate directly? A1: Stoichiometric Imbalance due to Latent Water. 3-Methoxyphenylglyoxal hydrate is not a strictly anhydrous powder. It typically1[1], which equates to approximately 1.5 to 2 equivalents of water per mole of reagent. In water-sensitive environments (such as Grignard additions or Cu/Zn-catalyzed asymmetric aldol reactions), this latent water aggressively quenches your catalyst. You must either thermally dehydrate the reagent prior to use or adapt the reaction to tolerate water by utilizing 2[2].

Q2: My reagent bottle contains a stiff, yellowish gel instead of a powder or liquid. Has it degraded? A2: Reversible Polymerization. No, your reagent is not ruined. Arylglyoxals, when stripped of water, are highly reactive and will spontaneously3[3]. This is a reversible kinetic trap. The polymer can be "cracked" (depolymerized) via vacuum distillation. Heating the gel breaks the polymer chains, 4[4], which must be used immediately.

Q3: I am trying to synthesize a heterocycle in a basic aqueous medium, but I am isolating a carboxylic acid. What is the mechanism behind this side reaction? A3: The Intramolecular Cannizzaro Rearrangement. When exposed to strong aqueous bases (like NaOH or KOH), arylglyoxals undergo a rapid intramolecular Cannizzaro reaction. The hydroxide attacks the aldehyde, triggering a hydride shift that reduces the ketone and oxidizes the aldehyde,5[5]. To prevent this, strictly avoid strong nucleophilic bases; instead, use non-nucleophilic organic bases (like DIPEA) or run the reaction in biphasic systems.

Quantitative Impact of Reagent State on Yields

Understanding the physical state of your reagent directly correlates to your expected yield. Below is a summary of how the hydration and polymerization states impact common synthetic workflows.

Reaction TypeReagent State UsedPrimary Mechanistic IssueTypical Yield (Unoptimized)Optimized Yield (Following Protocols)
Asymmetric Aldol Addition HydrateCatalyst quenching by latent H₂O15% – 25%85% – 95% (Using DBU/Toluene)
Quinoxaline Synthesis Polymerized GelPoor solubility, low electrophilicity< 10%90%+ (Post-thermal cracking)
Willgerodt–Kindler Reaction HydrateHydrolysis of thioamide intermediate~ 30%88% (Using anhydrous monomer)
Reagent Preparation Workflow

Use the following decision matrix to determine how to prepare your 3-methoxyphenylglyoxal based on your specific reaction conditions.

Workflow Start Assess Reaction Water Sensitivity Sensitive Highly Sensitive (e.g., Lewis Acids) Start->Sensitive Tolerant Water Tolerant (e.g., Condensations) Start->Tolerant Crack Thermal Cracking & Vacuum Distillation Sensitive->Crack Dehydrate OptimizeBase Optimize Base (Use DBU, avoid NaOH) Tolerant->OptimizeBase Prevent Cannizzaro UseAnhydrous Use Anhydrous Monomer Immediately Crack->UseAnhydrous UseHydrate Use Hydrate Directly (Adjust Stoichiometry) OptimizeBase->UseHydrate

Decision matrix for utilizing 3-Methoxyphenylglyoxal based on reaction conditions.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems. They include built-in visual and chemical checks so you can confirm the success of the step before committing precious downstream substrates.

Protocol A: Thermal Depolymerization ("Cracking") and Dehydration

Use this protocol when your reaction is strictly water-sensitive or when your reagent has polymerized into a gel.

  • Setup: Assemble a short-path vacuum distillation apparatus. Ensure all glassware is oven-dried.

  • Loading: Place the polymerized or hydrated 3-methoxyphenylglyoxal into the distillation flask. Do not add solvent.

  • Cracking: Apply a high vacuum (e.g., 0.5 mmHg). Gradually heat the flask using an oil bath to 95–105 °C.

  • Collection: Collect the distillate in a receiving flask chilled in an ice bath.

  • Self-Validation Check: Observe the distillate. It must be a vibrant, mobile yellow liquid. If the liquid is colorless, hydration has re-occurred in the condenser. If the material in the boiling flask remains a gel and does not distill, your vacuum is insufficient or the temperature is too low.

  • Application: Use the yellow anhydrous monomer immediately, as it will spontaneously repolymerize upon standing at room temperature.

Protocol B: Controlled Aldol Addition Using the Hydrate Form

Use this protocol when you wish to avoid distillation and your reaction can be buffered against water.

  • Reagent Combination: In a flame-dried flask, combine 3-methoxyphenylglyoxal hydrate (1.1 equiv) and your target amide/ketone (1.0 equiv) in anhydrous toluene.

  • Catalyst Addition: Add 5 mol% Cu(I) catalyst and your chosen chiral ligand.

  • Base Introduction: Slowly introduce DBU (10 mol%). Causality Note: DBU acts as a mild Brønsted base that facilitates the enolization without triggering the Cannizzaro rearrangement associated with strong alkoxides.

  • Self-Validation Check: Observe the reaction mixture. The solution should remain a clear, complexed color (often green/blue depending on the ligand). If the mixture rapidly precipitates or turns into a dark, tarry brown sludge, the latent water has overwhelmed the catalyst, or base-induced polymerization has occurred.

  • Completion: Stir at -40 °C to room temperature (substrate dependent) until TLC indicates complete consumption of the amide.

References
  • Wikipedia Contributors. "Phenylglyoxal." Wikipedia, The Free Encyclopedia. Available at: [Link][3]

  • Riley, H. A.; Gray, A. R. "Glyoxal, phenyl." Organic Syntheses. Available at: [Link][4]

  • The Journal of Organic Chemistry. "Direct Catalytic Asymmetric Aldol Addition of an α-CF3 Amide to Arylglyoxal Hydrates." ACS Publications. Available at: [Link][2]

  • Asian Journal of Organic & Medicinal Chemistry. "Enzyme Catalyzed Intramolecular Cannizzaro Reaction of Phenylglyoxal." Asian Pubs. Available at: [Link][5]

Sources

Technical Support Center: Optimizing pH for 3-Methoxyphenylglyoxal Hydrate Labeling

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 3-Methoxyphenylglyoxal (3-MOPG) hydrate protein labeling. Designed for researchers, structural biologists, and drug development professionals, this guide provides mechanistic insights, troubleshooting FAQs, and validated protocols for the highly specific covalent modification of arginine residues.

Mechanistic Foundations: The Causality of pH and Reactivity

Arginine is notoriously difficult to selectively label due to the exceptionally high pKa (~12.5) of its guanidino group[1]. Phenylglyoxal (PG) and its derivatives react exclusively with the unprotonated free base of the guanidino group to form a stable dihydroxyimidazolidine adduct[2]. Because the concentration of this unprotonated nucleophile is exponentially dependent on the pH of the microenvironment, the reaction rate increases dramatically as the pH shifts from neutral to mildly basic[2][3].

The 3-MOPG Advantage: Utilizing the 3-methoxy derivative introduces a distinct electronic advantage over standard phenylglyoxal. The methoxy (-OCH₃) group is situated at the meta position of the phenyl ring. While methoxy groups are electron-donating via resonance (+R), this effect cannot delocalize onto the glyoxal moiety from the meta position. Instead, the electron-withdrawing inductive effect (-I) dominates, increasing the electrophilicity of the glyoxal carbons. This mechanistic quirk allows 3-MOPG to react rapidly even at mildly alkaline conditions (pH 8.0), exhibiting a highly efficient half-life (e.g., ~5.4 minutes for specific targets) compared to its para-substituted counterparts (half-life ~24.7 minutes)[4].

Troubleshooting & FAQs

Q: Why is my labeling efficiency drastically reduced at pH 7.0? A: At pH 7.0, the guanidino group of arginine is almost entirely protonated, rendering it non-nucleophilic[1][2]. While 3-MOPG is highly electrophilic, the lack of the unprotonated free base stalls the initial nucleophilic attack. Solution: Adjust your reaction buffer to an optimal window of pH 8.0–8.5 using a non-primary amine buffer (e.g., Sodium Borate, HEPES, or Bicarbonate).

Q: I am observing off-target labeling of Lysine residues in my mass spectrometry data. How do I improve specificity? A: Off-target lysine modification typically occurs when the reaction pH exceeds 9.0[5]. The ε-amino group of lysine has a pKa of ~10.5; as the pH approaches this value, lysine becomes increasingly deprotonated and competes with arginine as a nucleophile[3]. Solution: Strictly cap the reaction pH at 8.5, limit the molar excess of 3-MOPG to 10–20x, and restrict incubation time to 1–2 hours.

Q: My protein is precipitating during the 3-MOPG incubation. What is causing this? A: Protein precipitation during glyoxal labeling is usually caused by two factors: 1) The elevated reaction pH is too close to the protein's isoelectric point (pI), causing aggregation, or 2) the hydrophobic nature of the phenylglyoxal adducts reduces overall protein solubility[6]. Solution: Ensure the reaction pH is at least 1 unit away from the protein's pI. If precipitation persists, supplement the buffer with a mild, non-nucleophilic detergent (e.g., 0.1% CHAPS) or 5% glycerol to stabilize the tertiary structure.

Quantitative pH Optimization Matrix

To balance reaction kinetics with target specificity, refer to the following optimization matrix when designing your labeling buffer:

Reaction pHArginine Unprotonated Fraction3-MOPG Reaction KineticsLysine Off-Target RiskProtein Aggregation Risk
< 7.0 < 0.001%Very Slow (Incomplete)NegligibleLow
7.5 ~0.001%ModerateNegligibleLow
8.0 ~0.003%Fast (Optimal) Low Low to Moderate
8.5 ~0.010%Very FastModerateModerate
> 9.0 > 0.030%Ultra FastHigh (Lys pKa ~10.5)High (Denaturation)

Validated Experimental Protocol (Self-Validating System)

This protocol incorporates internal controls to ensure that any observed structural or functional changes are definitively linked to the covalent addition of the 3-MOPG adduct.

Step 1: Buffer Exchange Dialyze or desalt your protein of interest into a labeling buffer (e.g., 0.1 M Sodium Bicarbonate or 0.1 M HEPES, pH 8.0). Critical: Do not use Tris or any primary amine-containing buffers, as they will aggressively scavenge the glyoxal reagent[5].

Step 2: Reagent Preparation Dissolve 3-Methoxyphenylglyoxal hydrate in anhydrous DMSO to create a 100 mM stock solution. Prepare this immediately before use to prevent hydration-induced degradation.

Step 3: Labeling Reaction & Internal Control

  • Test Sample: Add 3-MOPG to the protein solution at a 10x to 20x molar excess.

  • Mock Control (Self-Validation): To a parallel protein sample, add an equivalent volume of pure DMSO vehicle. Incubate both samples at room temperature (20–25°C) for 1 to 2 hours in the dark to prevent photolytic degradation.

Step 4: Reaction Quenching Quench the reaction by adding a scavenger molecule, such as free L-arginine (to a final concentration of 50 mM), or by acidifying the solution with 1% Trifluoroacetic acid (TCA) if downstream analysis permits[5][6].

Step 5: Analysis & Validation Remove excess reagents via size-exclusion chromatography. Analyze both the Test and Mock samples via intact mass spectrometry. Validation Check: The Test sample should exhibit a mass shift of +146 Da per modified arginine residue (accounting for the loss of a water molecule during the acid-catalyzed dehydration of the adduct)[1], while the Mock control must remain at the native mass.

Workflow & Decision Causality Visualization

pH_Optimization_Workflow Start Protein Preparation (Amine-free Buffer) Buffer pH Adjustment Decision Node Start->Buffer pH_Low pH < 7.5 (Protonated Arg) Buffer->pH_Low pH_Opt pH 8.0 - 8.5 (Optimal Nucleophile) Buffer->pH_Opt pH_High pH > 9.0 (Lysine Deprotonation) Buffer->pH_High Add_Reagent Add 3-MOPG Hydrate (10-20x Molar Excess) pH_Low->Add_Reagent pH_Opt->Add_Reagent pH_High->Add_Reagent Result_Low Low Labeling Efficiency Add_Reagent->Result_Low Result_Opt Specific Arginine Modification Add_Reagent->Result_Opt Result_High Off-Target Labeling & Precipitation Add_Reagent->Result_High Quench Quench Reaction (Add Free Arginine) Result_Opt->Quench

Fig 1: Workflow and causality of pH optimization for 3-MOPG arginine labeling.

References

  • Isolation and Characterization of Glyoxal−Arginine Modifications. Chemical Research in Toxicology (ACS Publications). Available at:[Link][2]

  • The reactions of phenylglyoxal and related reagents with amino acids. Journal of Biochemistry (PubMed). Available at:[Link][3]

  • Creatine kinase: Essential arginine residues at the nucleotide binding site identified by chemical modification and high-resolution tandem mass spectrometry. PNAS. Available at:[Link][1]

  • The interaction of haemoglobin, magnesium, organic phosphates and band 3 protein in nucleated and anucleated erythrocytes. ResearchGate. Available at:[Link][4]

  • Development of a phenylglyoxal-based probe to visualize protein citrullination. Journal of the American Chemical Society (PMC - NIH). Available at:[Link][6]

Sources

Preventing degradation of 3-Methoxyphenylglyoxal hydrate during long-term storage

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 3-Methoxyphenylglyoxal Hydrate Stability & Troubleshooting

Welcome to the Technical Support Center for 3-Methoxyphenylglyoxal hydrate. As a highly reactive α-keto aldehyde, this compound is a powerful electrophile used extensively in multicomponent reactions (MCRs) to synthesize oxygen heterocycles and as a selective modifier of arginine residues in proteins[1][2]. However, the very structural features that make it a prime synthetic equivalent—specifically the adjacent, highly polarized carbonyl groups—also render it thermodynamically unstable in its anhydrous form.

To circumvent spontaneous polymerization, it is commercially supplied as a monohydrate[3]. Maintaining this delicate hydration state while preventing oxidative degradation is the core challenge of long-term storage. This guide provides field-proven insights, causality-driven troubleshooting, and self-validating protocols to ensure the integrity of your reagents.

Part 1: Troubleshooting Guide (FAQs)

Q1: Why has my 3-Methoxyphenylglyoxal hydrate turned from a white crystalline powder into a yellow, sticky solid? Causality: You are observing a classic dehydration-polymerization cascade. Phenylglyoxals exist in a delicate equilibrium between the anhydrous form (a yellow liquid) and the monohydrate form (a white crystalline solid)[2]. The hydrate acts as a thermodynamic sink, protecting the highly electrophilic aldehyde carbon from nucleophilic attack by adjacent molecules. If the storage environment is too warm, or if the compound is stored in a desiccator with aggressive drying agents (e.g., P2​O5​ or Drierite), the water of hydration is stripped away. The compound reverts to the anhydrous yellow liquid, which then rapidly polymerizes into a hardened or sticky mass[4]. Solution: Never store the hydrate form over strong desiccants. Maintain strict temperature control at -20°C to lock the compound in its stable crystalline hydrate state[5][6].

Q2: My compound looks visually fine (white powder), but my multicomponent reactions (MCRs) are failing or yielding low product. What happened? Causality: While the hydrate protects against polymerization, the compound remains highly susceptible to oxidation. The gem-diol (hydrate) is in dynamic equilibrium with the free aldehyde. Upon repeated exposure to atmospheric oxygen during vial opening, the aldehyde group undergoes auto-oxidation to form 3-methoxyphenylglyoxylic acid. Because the ketone group is non-enolizable and stable[1], the oxidation is localized entirely to the aldehyde. This carboxylic acid byproduct is completely unreactive in standard Knoevenagel condensations or arginine modifications, acting as a dead-end impurity that quenches the reaction and lowers the pH of your buffer[1][2]. Solution: Implement a strict inert-gas purging protocol. Always displace the atmospheric air in the headspace of the vial with dry Argon or Nitrogen before resealing.

Q3: I am preparing a stock solution in DMSO, but the solution is cloudy and the reagent seems to be precipitating. How do I fix this? Causality: 3-Methoxyphenylglyoxal hydrate is highly soluble in organic solvents. However, if your DMSO has absorbed atmospheric moisture (DMSO is notoriously hygroscopic), the excess water alters the solvation dynamics. Furthermore, if trace polymeric impurities have already formed during storage, they will remain insoluble even in pure DMSO[7]. Solution: Use only fresh, anhydrous DMSO[7]. If the powder has already polymerized, it must be regenerated using the thermal cracking protocol detailed below[2].

Part 2: Quantitative Data & Storage Parameters

To ensure reproducibility, adhere strictly to the thermodynamic boundaries outlined below.

ParameterOptimal ConditionDegradation ThresholdConsequence of Breach
Temperature -20°C> 25°C (Prolonged)Dehydration, followed by spontaneous polymerization.
Atmosphere Argon / NitrogenAtmospheric OxygenAuto-oxidation of the aldehyde to a carboxylic acid.
Hydration State Monohydrate (1 eq H2​O )< 1 eq H2​O (Anhydrous)Loss of the gem-diol protective state; polymerization.
Solvent (Stock) Anhydrous DMSOMoisture-contaminatedPrecipitation, altered solvation shells, and side reactions.

Part 3: Experimental Protocols

Protocol A: Inert Aliquoting and Storage Workflow

Objective: Prevent repeated freeze-thaw cycles and oxygen exposure during routine use.

  • Equilibration: Remove the sealed master vial of 3-Methoxyphenylglyoxal hydrate from the -20°C freezer. Place it in a sealed, un-evacuated desiccator (without active drying agents) at room temperature for 30 minutes. Causality: This prevents atmospheric moisture from condensing on the cold powder, which would alter the precise monohydrate stoichiometry.

  • Inert Transfer: Transfer the vial to a glove box purged with Argon, or utilize a continuous Argon stream over the benchtop workspace.

  • Aliquoting: Weigh out single-use aliquots (e.g., 10–50 mg) into amber glass vials. Causality: Amber glass prevents UV-induced Norrish-type radical cleavage of the dicarbonyl system.

  • Purging: Insert a needle connected to an Argon line into the headspace of each aliquot vial. Purge with a gentle stream of Argon for 10–15 seconds to displace all oxygen.

  • Sealing: Seal tightly with PTFE-lined caps, wrap with Parafilm, and store immediately at -20°C.

Protocol B: Regeneration of Polymerized Stocks (Thermal Cracking)

Objective: Recover active monomeric hydrate from degraded, polymerized stocks. Causality Note: Polymerized phenylglyoxals are not permanently destroyed; the polymer chains are held together by reversible acetal linkages. Thermal energy "cracks" these bonds, releasing the volatile monomeric aldehyde, which can then be trapped in water to reform the stable hydrate[2].

  • Setup: Transfer the polymerized, sticky solid to a micro-distillation apparatus under a fume hood.

  • Thermal Cracking: Apply heat gradually using an oil bath (approx. 150–180°C) under reduced pressure. The polymer will begin to depolymerize ("crack").

  • Distillation: The anhydrous 3-methoxyphenylglyoxal will distill over as a distinct yellow liquid[2].

  • Hydration: Immediately collect the yellow distillate and dissolve it dropwise into 3.5 to 4 volumes of hot, distilled water (approx. 80°C)[3].

  • Crystallization: Allow the aqueous solution to cool slowly to room temperature, then transfer to an ice bath. The 3-Methoxyphenylglyoxal hydrate will precipitate as highly pure, colorless crystals.

  • Isolation: Filter the crystals under vacuum. Dry briefly under a stream of Argon (do NOT over-dry or use chemical desiccants), and immediately store at -20°C.

Part 4: Workflow Visualization

G Stable 3-Methoxyphenylglyoxal Hydrate (Stable, White Powder) Dehydration Dehydration (Heat / Strong Desiccants) Stable->Dehydration Oxidation Oxidation (O2 Exposure) Stable->Oxidation Anhydrous Anhydrous Form (Yellow Liquid) Dehydration->Anhydrous Polymer Polymerization (Sticky/Hard Solid) Anhydrous->Polymer Acid 3-Methoxyphenylglyoxylic Acid (Inactive Byproduct) Oxidation->Acid Prevention1 Store at -20°C Avoid Desiccants Prevention1->Stable Prevention2 Argon/N2 Purge Seal Tightly Prevention2->Stable

Degradation pathways of 3-Methoxyphenylglyoxal hydrate and targeted preventative storage workflows.

References

  • Phenylglyoxal. Wikipedia. URL: [Link]

  • Aryl glyoxal: a prime synthetic equivalent for multicomponent reactions in the designing of oxygen heterocycles. RSC Advances. URL: [Link]

  • 3-Methoxyphenylglyoxal hydrate 100mg CAS No: 1201806-19-0. AS-1. URL: [Link]

  • Phenylglyoxal. Grokipedia. URL: [Link]

Sources

Minimizing off-target side reactions when using 3-Methoxyphenylglyoxal hydrate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Bioconjugation and Protein Modification. As a Senior Application Scientist, I have designed this comprehensive guide to help you navigate the nuances of using 3-Methoxyphenylglyoxal (3-MPG) hydrate .

While phenylglyoxal derivatives are the gold standard for chemoselective arginine modification, achieving true specificity requires a deep understanding of reaction kinetics, thermodynamics, and the microenvironment of your target protein. This guide will troubleshoot common off-target side reactions—such as lysine or cysteine modification—and provide field-proven, self-validating protocols to ensure the scientific integrity of your bioconjugation workflows.

Part 1: Troubleshooting Guide & FAQs

Q1: Why am I observing significant lysine modification alongside my target arginine residues? The Causality: Phenylglyoxal derivatives are selective, not exclusive[1]. The selectivity relies on the pKa differences between amino acid side chains. The guanidinium group of arginine has a pKa of ~12.5, while the ϵ -amino group of lysine has a pKa of ~10.5. At physiological pH, both are protonated, but the unique resonance stabilization of the guanidinium ion allows it to react rapidly with vicinal dicarbonyls like 3-MPG to form a stable dihydroxyimidazolidine adduct[2]. However, if your reaction pH drifts above 8.0, the deprotonated (nucleophilic) fraction of lysine increases exponentially, allowing it to compete with arginine and form unstable Schiff bases[3]. The Solution: Strictly maintain the reaction pH between 7.4 and 8.0. Use strong, non-amine buffering systems (e.g., 100 mM HEPES or Sodium Bicarbonate) to prevent pH drift during the reaction.

Q2: My protein precipitates shortly after adding 3-Methoxyphenylglyoxal hydrate. What is causing this aggregation? The Causality: The 3-methoxy substitution adds significant hydrophobicity to the modified protein. Arginine residues are highly hydrophilic and typically reside on the solvent-exposed surface of proteins, contributing to solubility. Over-modification (modifying all available arginines rather than just the most reactive ones) strips the protein of its positive surface charges and coats it in bulky, hydrophobic methoxyphenyl rings. This drastically shifts the protein's isoelectric point (pI) and triggers hydrophobic collapse and aggregation. The Solution: Optimize the stoichiometry. Instead of a generic 100-fold molar excess, titrate down to a 10- to 20-fold molar excess relative to the target arginine residues[4]. Limit the reaction time to 1–2 hours to favor the kinetically faster arginine reaction over slower off-target modifications.

Q3: How do I effectively quench the reaction to prevent continuous off-target modification during downstream processing? The Causality: Unreacted 3-MPG remains active in solution. During slow downstream processes like dialysis or overnight storage, the localized concentration of the reagent can remain high enough to slowly modify primary amines (N-terminus, lysine) or thiols (cysteine). The Solution: Quench the reaction actively. Adding a large molar excess of a scavenger—such as free L-arginine (50 mM final concentration)—rapidly consumes the residual 3-MPG. This creates a self-validating system: by flooding the system with the preferred target, you thermodynamically and kinetically lock the reagent out of off-target pathways.

Q4: Why is my reagent failing to modify arginine despite using the correct pH and buffer? The Causality: 3-Methoxyphenylglyoxal hydrate is a reactive dicarbonyl. If stored improperly (e.g., exposed to ambient moisture, light, or repeated freeze-thaw cycles), it can undergo self-condensation or rapid oxidation, rendering it inert[5]. The Solution: Always prepare the stock solution freshly in anhydrous DMSO or DMF immediately before adding it to the aqueous protein mixture. Never store 3-MPG in aqueous solutions.

Part 2: Quantitative Data on pH-Dependent Reactivity

To understand why pH control is the master lever in minimizing off-target reactions, review the comparative reactivity data below. The rate of arginine modification increases with pH, but the rate of off-target lysine modification increases at a much steeper, exponential curve[1][2].

Table 1: Relative Reactivity of Phenylglyoxal Derivatives with Target vs. Off-Target Residues

Amino Acid TargetReactive Functional GroupApprox. pKaRelative Reaction Rate (pH 7.4)Relative Reaction Rate (pH 8.5)Adduct Stability
Arginine Guanidinium~12.5High (Target)Very High Highly Stable (Dihydroxyimidazolidine)
Lysine ϵ -Amino~10.5LowModerate/High (Off-Target)Unstable (Schiff Base)
N-Terminus α -Amino~8.0ModerateModerate/HighVariable
Cysteine Thiol (Sulfhydryl)~8.3LowModerateReversible (Hemithioacetal)

Part 3: Visualizations & Logic Workflows

Troubleshooting Start Off-Target Modification Detected (Lys/Cys) CheckBuffer Are you using Tris or Glycine buffers? Start->CheckBuffer ChangeBuffer Switch to HEPES, Phosphate, or Bicarbonate CheckBuffer->ChangeBuffer Yes CheckPH Is the reaction pH > 8.0? CheckBuffer->CheckPH No Success High Chemoselectivity Achieved ChangeBuffer->Success LowerPH Adjust pH to 7.4 - 8.0 to protonate Lysine CheckPH->LowerPH Yes CheckTime Is reaction time > 2h or unquenched? CheckPH->CheckTime No LowerPH->Success Quench Limit to 1h & Quench with 50mM L-Arginine CheckTime->Quench Yes CheckTime->Success No Quench->Success

Figure 1: Troubleshooting logic tree for identifying and resolving off-target modifications.

Mechanism Reagent 3-Methoxyphenylglyoxal (Dicarbonyl) Arg Target: Arginine (Guanidinium, pKa ~12.5) Reagent->Arg pH 7.4 - 8.0 Lys Off-Target: Lysine (e-Amino, pKa ~10.5) Reagent->Lys pH > 8.0 or Extended Time Adduct Stable Adduct (Dihydroxyimidazolidine) Arg->Adduct Fast Kinetics Schiff Unstable Schiff Base / Crosslinking Lys->Schiff Slow Kinetics

Figure 2: Mechanistic pathway of 3-Methoxyphenylglyoxal reacting with Arginine vs. Lysine.

Part 4: Optimized Step-by-Step Methodology

To guarantee reproducibility and scientific integrity, follow this self-validating protocol for the selective modification of arginine residues using 3-MPG.

Materials Required:

  • Target Protein (1–5 mg/mL)

  • 3-Methoxyphenylglyoxal hydrate (High purity, stored desiccated at -20°C)

  • Anhydrous DMSO or DMF

  • Reaction Buffer: 100 mM HEPES, 150 mM NaCl, pH 7.4

  • Quenching Buffer: 1 M L-Arginine in Reaction Buffer, pH adjusted to 7.4

Step-by-Step Protocol:

  • Buffer Exchange (Critical Step): Ensure your protein is completely free of primary amine-containing buffers (e.g., Tris, Glycine) or ammonium salts. Dialyze or use a desalting column to exchange the protein into the Reaction Buffer (pH 7.4). Causality: Amine buffers will act as nucleophiles, consuming the reagent and preventing arginine modification.

  • Reagent Preparation: Immediately before use, weigh out 3-MPG hydrate and dissolve it in anhydrous DMSO to create a 100 mM stock solution. Causality: The hydrate form is stable as a solid, but in solution, it must be kept free of aqueous degradation until the exact moment of reaction.

  • Reaction Initiation: Add the 3-MPG stock solution to the protein mixture to achieve a 10- to 20-fold molar excess over the total number of arginine residues in the protein. Ensure the final DMSO concentration does not exceed 5% (v/v) to prevent protein denaturation.

  • Incubation: Incubate the reaction mixture at 25°C (room temperature) for exactly 1 to 2 hours, protected from light. Causality: Extended incubation times (>2 hours) lead to a breakdown of kinetic control, allowing slower off-target lysine modification to occur[6].

  • Active Quenching: Stop the reaction by adding the Quenching Buffer to achieve a final concentration of 50 mM free L-Arginine. Incubate for an additional 15 minutes at room temperature.

  • Purification: Remove the quenched reagent, excess L-arginine, and DMSO using a size-exclusion desalting column (e.g., Sephadex G-25) or extensive dialysis against your final storage buffer.

  • Validation: Validate the modification using LC-MS/MS to confirm the mass shift (+146 Da per 3-MPG adduct). To prove the absence of off-target lysine modification, perform a TNBSA (2,4,6-trinitrobenzene sulfonic acid) assay; the primary amine count should remain identical to the unmodified control[6].

References

  • Takahashi, K. (1977). "The reactions of phenylglyoxal and related reagents with amino acids." Journal of Biochemistry, 81(2), 395-402. Available at: [Link]

  • Brock, J. W., et al. (2001). "Isolation and Characterization of Glyoxal−Arginine Modifications." Chemical Research in Toxicology, 14(4), 362-368. Available at:[Link]

  • Gademann, K., et al. (2011). "Direct Arginine Modification in Native Peptides and Application to Chemical Probe Development." ACS Chemical Biology, 6(7), 668-673. Available at:[Link]

  • Rambo, C., et al. (2025). "Phenylglyoxal-induced Ana o 3 Modification Reduces Antibody Binding with Minimal Alteration in Protein Structure." Journal of Agricultural and Food Chemistry. Available at:[Link]

Sources

Purification techniques for 3-Methoxyphenylglyoxal hydrate synthesized derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams facing bottlenecks in the isolation and purification of aryl glyoxal derivatives.

Working with 3-methoxyphenylglyoxal hydrate presents unique chemical challenges. The starting material is deliberately stored as a stable gem-diol (hydrate) to prevent the rapid polymerization characteristic of its anhydrous form [1]. However, during downstream condensation reactions (e.g., forming imidazoles, quinoxalines, or morpholin-2-ones), this equilibrium, combined with the extreme electrophilicity of the dicarbonyl system and the frequent presence of colloidal selenium from the upstream Riley oxidation, creates a complex crude matrix.

This guide provides field-proven, causality-driven troubleshooting strategies and self-validating protocols to ensure high-purity isolation of your synthesized derivatives.

Core Experimental Workflow

G A 3-Methoxyacetophenone B Riley Oxidation (SeO2) A->B C 3-Methoxyphenylglyoxal Hydrate B->C Se filtration D Condensation Reaction C->D Amines/Ureas E Crude Derivative Mixture D->E F Celite Filtration E->F Primary cleanup G Chromatography F->G Soluble H Recrystallization F->H Insoluble I Purified Derivative G->I H->I

Workflow for the synthesis, condensation, and purification of 3-methoxyphenylglyoxal derivatives.

Troubleshooting & FAQs

Q1: Why does my 3-methoxyphenylglyoxal condensation derivative streak heavily on silica gel, and how can I resolve this? The Causality: Aryl glyoxal derivatives, particularly intermediates like hemiaminals or morpholin-2-ones, possess multiple hydrogen-bonding sites. If you use nucleophilic alcoholic solvents (like Methanol or Ethanol) during column loading or as an eluent, the highly electrophilic sites on the derivative undergo dynamic, reversible nucleophilic attack. This forms transient hemiacetals/acetals on the column, resulting in severe streaking and poor resolution. The Fix: Switch entirely to non-nucleophilic solvent systems. Literature standards for purifying complex chiral morpholin-2-ones derived from phenylglyoxals dictate the use of Ethyl Acetate/Hexanes [2]. Self-Validating System: Perform a 2D TLC. Spot your crude, run it in one direction using your current solvent, dry the plate completely, and run it perpendicular in the new non-nucleophilic solvent. If the streaking was due to dynamic equilibrium (acetal formation), off-diagonal spots will disappear in the second run, confirming the solvent switch is effective.

Q2: How do I effectively remove residual selenium byproducts from the crude derivative mixture? The Causality: The synthesis of the precursor 3-methoxyphenylglyoxal relies on a Riley oxidation utilizing Selenium Dioxide ( SeO2​ ) [1]. This reaction generates colloidal red/black selenium ( Se0 ). If not rigorously removed prior to the condensation step, these nanoparticles carry over, poisoning transition-metal catalysts in downstream multicomponent reactions or co-eluting with your target derivative. The Fix: Distillation of the intermediate oil followed by recrystallization from water is historically used [3], but for complex derivatives, a hot Celite filtration of the crude condensation mixture is mandatory. Self-Validating System: Visual inspection and NMR. A successful filtration yields a completely transparent (though potentially colored) filtrate with no red/black tint. Furthermore, trace paramagnetic selenium species cause line broadening in 1H -NMR; sharp, highly resolved aromatic peaks (specifically the methoxy singlet at ~3.8 ppm) validate complete Se removal.

Q3: My derivative (e.g., a fused oxygen heterocycle or quinoxaline) exhibits exceptionally poor solubility in standard chromatography solvents. How should I purify it? The Causality: Highly conjugated, planar derivatives synthesized via multicomponent reactions [4] readily stack via π−π interactions in the solid state. This drastically increases their lattice energy, rendering them insoluble in standard eluents like DCM or EtOAc. The Fix: Abandon chromatography and utilize group-assisted purification or mixed-solvent recrystallization (e.g., DMF/Water or hot EtOH). Self-Validating System: Monitor the mother liquor via TLC. If your target compound's spot is absent or very faint in the mother liquor after crystallization, your solvent ratio is thermodynamically optimized.

Step-by-Step Experimental Protocols

Protocol A: Hot Celite Filtration for Selenium Byproduct Removal
  • Preparation: Prepare a fritted glass funnel (medium porosity) and pack a 2-3 cm pad of Celite 545. Pre-wet the pad with the reaction solvent (e.g., 1,4-dioxane or ethanol).

  • Heating: Heat the crude condensation mixture to 60°C to ensure the target derivative is fully dissolved, leaving only the insoluble colloidal selenium suspended.

  • Filtration: Apply gentle vacuum and pour the hot mixture through the Celite pad.

  • Washing: Wash the pad with 2 x 15 mL of hot solvent. Critical: Do not let the pad run dry between washes to prevent cracking and channeling.

  • Concentration: Concentrate the combined filtrate under reduced pressure to yield the crude, Se-free derivative.

Protocol B: Non-Nucleophilic Flash Chromatography
  • Column Packing: Slurry-pack silica gel (230-400 mesh) using Hexanes.

  • Sample Loading (Dry Loading): Dissolve the crude derivative in a minimum amount of Dichloromethane (DCM). Add silica gel (approx. 3x the mass of the crude) and evaporate the DCM completely under reduced pressure to obtain a free-flowing powder. Load this evenly onto the column bed.

  • Elution: Elute using a gradient of Ethyl Acetate in Hexanes (typically starting at 5% EtOAc and ramping to 30% depending on the derivative's polarity) [2]. Strictly avoid MeOH or EtOH.

  • Fraction Collection: Monitor fractions via TLC (UV active at 254 nm). Combine product-containing fractions and remove the solvent in vacuo.

Protocol C: Mixed-Solvent Recrystallization
  • Dissolution: Place the crude solid in a round-bottom flask. Add a minimal volume of a solubilizing solvent (e.g., hot Ethanol or DMF) while heating to reflux until complete dissolution is achieved [3].

  • Anti-Solvent Addition: Dropwise, add an anti-solvent (e.g., hot Deionized Water) until the solution becomes faintly cloudy (the cloud point).

  • Equilibration: Add 1-2 drops of the solubilizing solvent until the solution just clears.

  • Crystallization: Remove from heat and allow the flask to cool to room temperature undisturbed. Once at room temperature, transfer to an ice bath for 1 hour to maximize yield.

  • Isolation: Filter the crystals via vacuum filtration, wash with ice-cold anti-solvent, and dry under high vacuum for 12 hours.

Quantitative Data Presentation

To assist in selecting the correct purification strategy, the following table summarizes optimized parameters based on the derivative class formed from the 3-methoxyphenylglyoxal hydrate condensation.

Derivative ClassCondensation PartnerRecommended Purification MethodTypical Solvent System / EluentExpected Recovery (%)
Morpholin-2-ones Chiral 1,2-Amino alcoholsFlash ChromatographyEtOAc/Hexanes (10–30%)60–80%
Imidazolidine-2,4-diones Ureas / ThioureasRecrystallizationEtOH/Water (70:30)75–85%
Quinoxalines o-PhenylenediaminesRecrystallizationDMF/Water or Hot EtOH80–90%
Pyrano-chromenes Cyclic 1,3-DicarbonylsGroup-Assisted PurificationN/A (Direct Filtration)70–85%

References

  • Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. ACS Publications.[Link]

  • Synthesis and Activity of 1,3,5-Triphenylimidazolidine-2,4-diones and 1,3,5-Triphenyl-2-thioxoimidazolidin-4-ones. UCL.[Link]

  • Aryl glyoxal: a prime synthetic equivalent for multicomponent reactions in the designing of oxygen heterocycles. RSC Publishing.[Link]

Technical Support Center: Overcoming Steric Hindrance in 3-Methoxyphenylglyoxal Hydrate Binding Assays

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the challenges of steric hindrance when using 3-Methoxyphenylglyoxal hydrate in binding assays. The content is structured to explain the underlying scientific principles behind experimental choices, ensuring both technical accuracy and practical, field-proven insights.

Introduction: The Challenge of Steric Hindrance with 3-Methoxyphenylglyoxal Hydrate

3-Methoxyphenylglyoxal hydrate is a valuable reagent for the selective modification of arginine residues in proteins. Its reaction with the guanidinium group of arginine is a powerful tool for studying protein structure and function. However, the bulky nature of the methoxyphenyl group can introduce significant steric hindrance, which may impede its access to arginine residues buried within the complex three-dimensional structure of a protein. This can lead to lower-than-expected binding or modification, complicating data interpretation. This guide will help you navigate these challenges.

Frequently Asked Questions (FAQs)

Q1: What is steric hindrance and how does it affect my 3-Methoxyphenylglyoxal hydrate binding assay?

A1: Steric hindrance is a phenomenon where the size and shape of molecules obstruct a chemical reaction.[1][2] In the context of your assay, the bulky 3-methoxyphenyl group on the glyoxal reagent may physically clash with the surrounding amino acid residues of your target protein, preventing it from efficiently reaching and reacting with the target arginine residue.[3] This can manifest as low or no detectable binding, incomplete protein modification, or a slower reaction rate.[1][4]

Q2: What are the signs that steric hindrance is impacting my results?

A2: Common indicators of steric hindrance in your assay include:

  • Low conjugation yield: The amount of modified protein is significantly less than anticipated.[1]

  • Incomplete reaction: A substantial portion of your protein remains unmodified, even with an excess of 3-Methoxyphenylglyoxal hydrate.[1]

  • Non-specific binding: You observe modification at more accessible, but unintended, sites on the protein.[1]

  • Precipitation or aggregation: Changes to the protein's surface properties due to conjugation can lead to reduced solubility.[1]

Q3: How does pH influence the reaction and can it help overcome steric hindrance?

A3: pH is a critical parameter. The reaction of phenylglyoxal and its derivatives with arginine is most efficient in the neutral to slightly alkaline range (pH 7-9).[5][6] While adjusting the pH within this range can optimize the intrinsic reaction rate, it is unlikely to directly overcome significant steric barriers. Extreme pH values can lead to protein denaturation and increased side reactions with other residues like lysine.[7][8]

Q4: Can I use a different arginine-modifying reagent with a smaller profile?

A4: Yes, if steric hindrance from the 3-methoxyphenyl group is suspected, consider using a reagent with a smaller profile. Phenylglyoxal is a well-established alternative.[5] Other options include methylglyoxal or 1,2-cyclohexanedione, though their reaction specificities and adduct stabilities may differ.[9]

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common issues encountered in 3-Methoxyphenylglyoxal hydrate binding assays.

Problem 1: Low or No Detectable Binding Signal

If you are observing a weak or absent signal in your binding assay, it could be due to several factors, including steric hindrance.

Possible Causes & Recommended Solutions

Possible Cause Troubleshooting Steps
Steric Unavailability of Target Arginine - Computational Modeling: Use protein modeling software to visualize the accessibility of the target arginine residue. - Linker/Spacer Introduction: If synthesizing a custom probe, incorporate a flexible linker between the 3-methoxyphenylglyoxal moiety and any reporter tag to increase its reach.[1]
Suboptimal Assay Conditions - pH Optimization: Ensure your reaction buffer is within the optimal pH 7-9 range for arginine modification.[6] - Reagent Concentration: Titrate the concentration of 3-Methoxyphenylglyoxal hydrate to find the optimal balance between modification and potential non-specific effects.[7] - Incubation Time & Temperature: Systematically vary the incubation time and temperature to see if the reaction is simply proceeding slowly.[6]
Degraded Reagent - Fresh Stock: 3-Methoxyphenylglyoxal hydrate can degrade over time. Prepare fresh solutions before each experiment.[7]
Assay-Specific Issues (e.g., Fluorescence Polarization) - Low Signal-to-Noise: For fluorescence-based assays, ensure the fluorescent signal is at least three times the background.[10] - High Background Fluorescence: Check buffer components for intrinsic fluorescence and use black, opaque microplates.[10][11]

Experimental Workflow: Optimizing Reaction Conditions

G cluster_0 Initial Setup cluster_1 Optimization Matrix cluster_2 Analysis start Prepare fresh 3-Methoxyphenylglyoxal hydrate solution setup_protein Prepare target protein in reaction buffer (pH 7.5) start->setup_protein conc_series Set up reactions with varying reagent concentrations (e.g., 1:1, 5:1, 10:1 molar excess) setup_protein->conc_series time_points Incubate at RT and take samples at different time points (e.g., 30, 60, 120 min) conc_series->time_points temp_series Repeat at different temperatures (e.g., 4°C, RT, 37°C) time_points->temp_series quench Quench reaction (e.g., add excess free arginine) temp_series->quench analyze Analyze samples (e.g., Mass Spec, SDS-PAGE, Fluorescence Polarization) quench->analyze interpret Determine optimal concentration, time, and temperature analyze->interpret

Caption: Workflow for optimizing reaction conditions.

Problem 2: High Background Signal in Fluorescence-Based Assays

High background can obscure the specific binding signal, leading to inaccurate results.

Possible Causes & Recommended Solutions

Possible Cause Troubleshooting Steps
Intrinsic Fluorescence of Buffer Components - Component Check: Test each buffer component individually for fluorescence.[10] - Alternative Blocking Agents: If using BSA, which can be fluorescent, consider bovine gamma globulin (BGG) as an alternative.[10][12]
Contaminated Reagents - High-Purity Reagents: Ensure all reagents and solvents are of high purity and free from fluorescent contaminants.[10]
Microplate Selection - Use Black Plates: Employ black, opaque microplates to minimize background fluorescence and light scatter.[10]
Non-specific Binding of the Probe - Detergent Optimization: Include a low concentration of a non-ionic detergent (e.g., 0.01% Tween-20) in your assay buffer to reduce non-specific interactions.
Alternative Assay Formats to Mitigate Steric Hindrance

If optimizing the direct binding assay proves insufficient, consider alternative formats that may be less susceptible to steric hindrance.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[13] It does not require modification of the ligand, thus avoiding the introduction of bulky fluorescent tags that could exacerbate steric issues.

Key Considerations for ITC with Potentially Hindered Ligands:

  • Weak Binding: Steric hindrance may result in weak binding affinity. For such cases, using a high concentration of the ligand is necessary to drive the binding towards saturation.[14]

  • "c" Value Optimization: The "c" value (c = Ka * [M]) should ideally be between 10 and 1000 for accurate determination of binding affinity.[15][16] You may need to adjust the protein concentration to achieve an optimal "c" value.

Workflow: ITC for Weakly Interacting, Sterically Hindered Systems

G cluster_0 Preparation cluster_1 ITC Experiment cluster_2 Data Analysis prep_protein Prepare protein solution (adjust concentration for optimal 'c' value) dialysis Exhaustively dialyze both against the same buffer prep_protein->dialysis prep_ligand Prepare high concentration ligand solution prep_ligand->dialysis load_cell Load protein into the sample cell dialysis->load_cell load_syringe Load ligand into the injection syringe dialysis->load_syringe run_titration Perform titration with small, multiple injections load_cell->run_titration load_syringe->run_titration integrate_peaks Integrate heat peaks for each injection run_titration->integrate_peaks fit_model Fit data to a suitable binding model integrate_peaks->fit_model determine_params Determine Kd, ΔH, and stoichiometry (n) fit_model->determine_params

Caption: Isothermal Titration Calorimetry workflow.

References

  • Kinetic Modeling of Covalent Inhibition: Effects of Rapidly Fluctuating Intermediate States. (2025). Vertex AI Search.
  • Molecular Modification: A Strategy in Drug Discovery and Drug Design. (2023). Vertex AI Search.
  • Troubleshooting low signal-to-noise ratio in fluorescence polarization. (n.d.). Benchchem.
  • Technical Support Center: Reactions of 3,4-Dimethoxyphenylglyoxal Hydrate with Amino Acids. (n.d.). Benchchem.
  • Kinetic analysis of covalent and irreversible inhibitors. (2020). CarnaBio USA, Inc..
  • An Engineered Arginine Residue of Unusual pH-Sensitive Reactivity Facilitates Site-Selective Antibody Conjugation. (n.d.). PMC.
  • The reaction of phenylglyoxal and related agents with proteins. (n.d.). ResearchGate.
  • The reactions of phenylglyoxal and related reagents with amino acids. (n.d.). PubMed.
  • Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC50 data. (n.d.). PMC.
  • Kinetic Modeling of Covalent Inhibition: Effects of Rapidly Fluctuating Intermediate States. (2025). Vertex AI Search.
  • A Comparative Guide to Arginine Labeling: 3,5-Dimethoxyphenylglyoxal Hydrate vs. Phenylglyoxal. (n.d.). Benchchem.
  • Technical Support Center: Overcoming Steric Hindrance in Multi-Step Conjugations. (n.d.). Benchchem.
  • A Comparative Guide to Arginine Modification: 3,4-Dimethoxyphenylglyoxal Hydrate vs. Phenylglyoxal. (n.d.). Benchchem.
  • Tips for troubleshooting a fluorescence polarization assay for protein-DNA binding? (2017). ResearchGate.
  • Steric effects on multivalent ligand-receptor binding: exclusion of ligand sites by bound cell surface receptors. (n.d.). PMC.
  • High-Throughput Kinetic Characterization of Irreversible Covalent Inhibitors of KRAS by Intact Protein MS and Targeted MRM. (2022). Genedata.
  • Innovative Medicinal Chemistry Strategies for Improving Target Binding Kinetics in Drug Discovery. (n.d.). ACS Publications.
  • Chapter 11. Conformational Restriction and Steric Hindrance in Medicinal Chemistry. (n.d.). ResearchGate.
  • Background in Fluorescence Imaging. (n.d.). Thermo Fisher Scientific - US.
  • Arginine-Selective Chemical Labeling Approach for Identification and Enrichment of Reactive Arginine Residues in Proteins. (2018). ACS Omega.
  • Development of a Phenylglyoxal-Based Probe To Visualize Protein Citrullination. (2012). Journal of the American Chemical Society.
  • A Researcher's Guide to Arginine Modification Reagents: A Comparative Analysis. (n.d.). Benchchem.
  • An In-Depth Technical Guide to 3,5-Dimethoxyphenylglyoxal Hydrate: Reactivity and Stability. (n.d.). Benchchem.
  • Best Practices for Isothermal Titration Calorimetry to study binding interactions – Part 4. (2019). Malvern Panalytical.
  • Establishing and optimizing a fluorescence polarization assay. (n.d.). Molecular Devices.
  • Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity. (2011). PMC.
  • Steric hindrance – Knowledge and References. (n.d.). Taylor & Francis.
  • Optimizing Ligand Binding Assay Conditions for Accurate and Reproducible Results. (2024). LinkedIn.
  • Challenges of Aufheben to Promote Druglikeness: Chemical Modification Strategies to Improve Aqueous Solubility and Permeability. (n.d.). PMC.
  • 3-Methoxyphenylglyoxal hydrate - SAFETY DATA SHEET. (n.d.). Thermo Fisher Scientific.
  • Direct Arginine Modification in Native Peptides and Application to Chemical Probe Development. (2014). ACS Medicinal Chemistry Letters.
  • Challenges and Future Directions in Non-Covalent Binding Research. (n.d.). BOC Sciences.
  • Characterization of Binding Interactions Using Isothermal Titration Calorimetry. (2015). AZoM.com.
  • Contribution of Noncovalent Recognition and Reactivity to the Optimization of Covalent Inhibitors: A Case Study on KRas G12C. (2024). ACS Publications.
  • Arginine selective reagents for ligation to peptides and proteins. (2025). ResearchGate.
  • Controlled Steric Hindrance Enables Efficient Ligand Exchange for Stable, Infrared-Bandgap Quantum Dot Inks. (2019). ACS Energy Letters.
  • Analogs of Arginine and Lysine. (n.d.). Anaspec.
  • Fluorescence Polarization Assays: Principles & Applications. (n.d.). BPS Bioscience.
  • Isothermal titration calorimetry to determine association constants for high-affinity ligands. (n.d.). Nature Protocols.
  • 3-Methoxyphenylglyoxal hydrate, 97%, dry wt. basis. (n.d.). U&V Holding Thailand.
  • Steric effects on multivalent ligand-receptor binding: exclusion of ligand sites by bound cell surface receptors. (n.d.). PubMed.
  • Reaction of phenylglyoxal with the arginine moiety (reaction condition:... (n.d.). ResearchGate.
  • Direct Arginine Modification in Native Peptides and Application to Chemical Probe Development. (n.d.). PMC.
  • Beyond Picomolar Affinities: Quantitative Aspects of Noncovalent and Covalent Binding of Drugs to Proteins. (n.d.). PMC.
  • Studying Noncovalent Interactions in Molecular Systems with Machine Learning. (2025). ACS Publications.
  • Isothermal titration calorimetry: feeling the heat. (2019). Portland Press.
  • Molecular Hydrogen Storage in Novel Binary Clathrate Hydrates at Near-Ambient Temperatures and Pressures. (n.d.). Department of Energy.
  • 4-Methoxyphenylglyoxal hydrate - SAFETY DATA SHEET. (2025). Thermo Fisher Scientific.

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Validation & Comparative

3-Methoxyphenylglyoxal hydrate vs phenylglyoxal for arginine specific modification

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, selecting the right chemical probe for protein modification is rarely a simple binary choice. When targeting arginine—a residue critical for enzymatic catalysis, substrate binding, and protein-protein interactions—the highly basic and resonance-stabilized guanidinium group (pKa ~12.5) presents a unique kinetic challenge.

For decades, Phenylglyoxal (PG) has served as the gold standard for arginine-specific modification[1]. However, the emergence of derivatives like 3-Methoxyphenylglyoxal (3-MOPG) hydrate provides researchers with nuanced electronic and steric handles to probe complex microenvironments, such as membrane transporters and sterically restricted active sites.

This guide objectively compares the mechanistic causality, kinetic performance, and practical application of 3-MOPG hydrate versus PG, providing a self-validating framework for your next bioconjugation or structural mapping workflow.

Mechanistic Causality: The Electronic Tuning of α-Dicarbonyls

To understand why one reagent outperforms another in a specific assay, we must examine the underlying physical chemistry. Both PG and 3-MOPG react selectively with the unprotonated guanidino group of arginine under mildly alkaline conditions (pH 7.5–9.0)[1]. The reaction proceeds via a nucleophilic attack on the electrophilic carbonyl carbons, forming a transient diol intermediate that dehydrates into a stable cyclic adduct (often a 2:1 Takahashi adduct, though 1:1 stoichiometries occur depending on steric constraints)[1].

Pathway Arg Arginine (Guanidinium) Intermediate Diol Intermediate (Transient) Arg->Intermediate Nucleophilic Attack Reagent α-Dicarbonyl (PG / 3-MOPG) Reagent->Intermediate Adduct Cyclic Adduct (Stable) Intermediate->Adduct Dehydration & Cyclization

Reaction pathway of arginine modification by α-dicarbonyl reagents.

The 3-Methoxy Advantage: While electron-donating groups (like a para-methoxy substitution) significantly decrease the electrophilicity of the glyoxal moiety via resonance[2], the meta-methoxy group in 3-MOPG operates differently. Because resonance cannot delocalize directly onto the dicarbonyl from the meta position, the inductive electron-withdrawing effect (-I effect) of the oxygen atom dominates. This maintains, and in specific microenvironments enhances, the electrophilicity of the reagent.

Furthermore, 3-MOPG is supplied as a hydrate (gem-diol) [3]. Anhydrous glyoxals are notoriously prone to auto-polymerization during storage. The hydrate form of 3-MOPG ensures extended shelf-life and reliable stoichiometric dosing, rapidly dehydrating in situ when introduced to the aqueous reaction buffer[3].

Comparative Performance Data

The choice between PG and 3-MOPG hinges on the target protein's structural constraints. Experimental data from erythrocyte Band 3 anion transporter studies perfectly illustrates this divergence.

When modifying the functionally essential arginyl residues of the anion transporter at pH 8.0 and 37°C, 3-MOPG demonstrated aggressive kinetics, achieving a half-life of inactivation of just 5.4 minutes at 2 mM[4]. In stark contrast, the para-substituted counterpart (4-MOPG) required 24.7 minutes under identical conditions[4], validating the inductive activation of the meta position.

ParameterPhenylglyoxal (PG)3-Methoxyphenylglyoxal (3-MOPG) Hydrate
Chemical State Often anhydrous or hemihydrateStable gem-diol (hydrate)[3]
Electrophilicity High (Unsubstituted phenyl ring)High (Inductive electron withdrawal by meta-methoxy)
Kinetic Profile Rapid, pseudo-first-order[5]Highly reactive ( t1/2​ = 5.4 min in Band 3 assay)[4]
Adduct Stoichiometry 1:1 or 2:1 (Takahashi adduct)[1]Predominantly 1:1 or 2:1 (Influenced by steric bulk)
Buffer Sensitivity Intermediates altered by borate[6]Intermediates altered by borate

Self-Validating Experimental Protocol

A major pitfall in chemical modification is distinguishing between specific active-site labeling and global protein denaturation. The following protocol is engineered as a self-validating system : it incorporates a parallel substrate-protection assay to definitively prove that any observed loss of function is causally linked to the targeted arginine[5].

Protocol Step1 1. Buffer Exchange Amine-free buffer (pH 7.5-8.5) Step2 2. Reagent Addition 10-50x molar excess of modifier Step1->Step2 Step3 3. Incubation & Validation Track kinetics ± natural ligand Step2->Step3 Step4 4. Reaction Quenching Desalting or dialysis Step3->Step4

Self-validating workflow for arginine modification with substrate protection.

Step 1: Strategic Buffer Preparation

Dialyze your protein (1–5 mg/mL) into an amine-free buffer, such as 50 mM HEPES or Sodium Bicarbonate (pH 7.5–8.5). Expert Insight:Strictly avoid Tris buffers , as the primary amines will rapidly quench the dicarbonyl reagent. Additionally, be cautious with borate buffers; borate complexes with the transient cis-diol intermediates of the glyoxal reaction, which can artificially alter the reaction kinetics and spectrophotometric profiles[6].

Step 2: Reagent Activation & Dosing

Prepare a fresh 100 mM stock of 3-MOPG hydrate or PG in DMSO or absolute ethanol. Add the reagent to the protein solution to achieve a final concentration of 1–10 mM (typically a 20- to 50-fold molar excess over the target arginine residues).

Step 3: The Validation Checkpoint (Substrate Protection)

Divide your reaction into two parallel cohorts:

  • Cohort A (Unprotected): Protein + Reagent.

  • Cohort B (Protected): Protein pre-incubated with a saturating concentration of its natural ligand/coenzyme[5] + Reagent.

Incubate both at 25°C or 37°C in the dark. Extract aliquots at precise intervals (e.g., 0, 5, 10, 20, 40, and 60 minutes).

Step 4: Quenching and Kinetic Analysis

Immediately quench the extracted aliquots by passing them through a rapid desalting column (e.g., Sephadex G-25) or by adding a massive excess of free arginine to scavenge unreacted modifier. Assay the aliquots for residual enzymatic activity. Causality Check: Plot the log of residual activity versus time. A linear decay indicates pseudo-first-order kinetics[5]. If Cohort B retains significantly higher activity than Cohort A, you have successfully validated that the modified arginine is localized to the functional active site and that the protein architecture remains intact[5].

Sources

A Senior Application Scientist's Guide to Mass Spectrometry Validation of 3-Methoxyphenylglyoxal Hydrate Protein Adducts

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug development and cellular toxicology, the covalent modification of proteins by reactive small molecules is a critical area of investigation. 3-Methoxyphenylglyoxal (3-MPG), a reactive α-dicarbonyl compound, is of significant interest due to its potential to form adducts with proteins, thereby altering their structure and function. The validation and characterization of these adducts are paramount for understanding the mechanism of action and potential off-target effects of parent compounds. This guide provides an in-depth, comparative analysis of mass spectrometry-based workflows for the robust validation of 3-MPG protein adducts, grounded in field-proven insights and experimental data.

The Chemistry of 3-Methoxyphenylglyoxal Adduct Formation: A Focus on Arginine

3-Methoxyphenylglyoxal, like other α-dicarbonyls, exhibits a strong propensity to react with nucleophilic amino acid residues. The primary target for 3-MPG adduction on proteins is the guanidinium group of arginine residues. This reaction proceeds under mild physiological conditions (pH 7-9) to form a stable dihydroxyimidazolidine derivative.[1][2] Understanding this fundamental chemistry is the first step in designing a successful validation strategy.

The reaction of 3-methoxyphenylglyoxal with an arginine residue results in a specific mass increase, which is the key signature for its detection by mass spectrometry. The molecular weight of 3-methoxyphenylglyoxal is 166.17 g/mol . The reaction with the guanidinium group of arginine involves the addition of the 3-MPG molecule and the loss of two water molecules, followed by the addition of two water molecules to form the dihydroxyimidazolidine. Therefore, the net mass addition to the arginine residue is 166.17 Da. This value is the primary parameter used in mass spectrometry data analysis to identify potential 3-MPG adducts.

Comparative Analysis of Mass Spectrometry Workflows for 3-MPG Adduct Validation

The two primary mass spectrometry-based strategies for characterizing protein adducts are the "bottom-up" (proteomics) and "top-down" approaches. The choice between these workflows depends on the specific experimental goals, the nature of the protein of interest, and the available instrumentation.

FeatureBottom-Up ProteomicsTop-Down Proteomics
Principle Analysis of peptides after enzymatic digestion of the protein.[3]Analysis of the intact protein with adducts.
Primary Application Identification of modification sites and analysis of complex mixtures.Determination of the overall modification stoichiometry and characterization of proteoforms.
Sample Complexity Can handle highly complex protein mixtures.Best suited for purified proteins or simple mixtures.[4]
Sensitivity Generally higher due to better ionization and fragmentation of peptides.Can be lower for large proteins that ionize poorly.[4]
Throughput High, amenable to automated LC-MS/MS analysis.Lower, often requires more specialized instrumentation and data analysis.
Information Provided Precise localization of the adduct to a specific amino acid residue.Overall mass shift, indicating the number of adducts per protein molecule.
Limitations Incomplete sequence coverage can lead to missed modifications.Does not directly identify the site of modification. Limited by protein size (>50 kDa can be challenging).[4]

Experimental Workflows and Protocols

Bottom-Up Proteomics Workflow for 3-MPG Adduct Identification

This is the most common approach for identifying and localizing covalent modifications on proteins.

Figure 1: A simplified workflow for the bottom-up proteomics analysis of 3-MPG protein adducts.

Step-by-Step Protocol for In-Gel Digestion:

This protocol is a robust and widely used method for preparing protein samples for mass spectrometry analysis from polyacrylamide gels.[5]

  • Excision and Destaining:

    • Excise the protein band of interest from the Coomassie-stained gel using a clean scalpel.

    • Cut the gel band into small pieces (approximately 1 mm³).

    • Destain the gel pieces by washing with a solution of 50% acetonitrile (ACN) in 50 mM ammonium bicarbonate until the blue color is removed.

  • Reduction and Alkylation:

    • Reduce the disulfide bonds by incubating the gel pieces in 10 mM dithiothreitol (DTT) in 100 mM ammonium bicarbonate at 56°C for 45 minutes.

    • Alkylate the free cysteine residues by incubating in 55 mM iodoacetamide in 100 mM ammonium bicarbonate in the dark at room temperature for 30 minutes.

  • Digestion:

    • Wash the gel pieces with 100 mM ammonium bicarbonate and then dehydrate with 100% ACN.

    • Rehydrate the gel pieces on ice with a solution of sequencing-grade trypsin (e.g., 10-20 ng/µL) in 50 mM ammonium bicarbonate.

    • Incubate overnight at 37°C.

  • Peptide Extraction:

    • Extract the peptides from the gel pieces by sequential incubation with solutions of increasing ACN concentration (e.g., 50% ACN/5% formic acid, followed by 100% ACN).

    • Pool the extracts and dry them in a vacuum centrifuge.

  • Sample Cleanup:

    • Resuspend the dried peptides in 0.1% formic acid and desalt using a C18 ZipTip or equivalent before LC-MS/MS analysis.

Top-Down Proteomics Workflow for 3-MPG Adduct Stoichiometry

This approach is powerful for determining the number of 3-MPG molecules bound to a protein.

Figure 2: A streamlined workflow for the top-down proteomics analysis of 3-MPG protein adducts.

Protocol for Sample Preparation for Intact Protein Analysis:

Proper sample preparation is critical for successful top-down analysis.[5]

  • Buffer Exchange:

    • It is essential to remove non-volatile salts from the protein sample. Use a desalting column or buffer exchange device (e.g., a spin filter with an appropriate molecular weight cutoff) to exchange the protein into a volatile buffer such as 20 mM ammonium acetate or 0.1% formic acid in water.

  • Concentration Adjustment:

    • Adjust the protein concentration to a range suitable for mass spectrometry, typically 1-10 µM.

  • LC-MS or Direct Infusion:

    • For simple mixtures or purified proteins, the sample can be directly infused into the mass spectrometer.

    • For more complex samples, online liquid chromatography using a reversed-phase column with a shallow gradient of an organic solvent (e.g., acetonitrile) in a volatile aqueous buffer (e.g., 0.1% formic acid) can be used to separate different proteoforms before mass analysis.

Mass Spectrometry Data Acquisition and Analysis: A Comparative Perspective

The choice of fragmentation technique in a bottom-up approach is crucial for obtaining high-quality data for confident adduct identification.

Fragmentation TechniquePrincipleAdvantages for 3-MPG Adduct AnalysisLimitations
Collision-Induced Dissociation (CID) Ions are accelerated and collide with an inert gas, causing fragmentation.[6]Widely available and well-characterized. Effective for fragmentation of doubly and triply charged peptides.Can lead to the loss of labile modifications. May produce limited fragmentation for some peptides.[6]
Higher-Energy Collisional Dissociation (HCD) A beam-type CID method that occurs in a separate collision cell, providing higher fragmentation energy.[6]Produces information-rich spectra with good fragmentation of the peptide backbone. Often results in higher sequence coverage.[7]Can also lead to the loss of labile modifications.
Electron Transfer Dissociation (ETD) Involves the transfer of an electron to a multiply charged peptide, causing fragmentation of the peptide backbone.[6]Preserves labile post-translational modifications. Effective for highly charged and longer peptides.Can be less efficient for doubly charged peptides. May produce complex spectra.[7]

Data Analysis Strategy for Identifying 3-MPG Adducts:

A robust data analysis workflow is essential for confidently identifying 3-MPG modified peptides from complex LC-MS/MS datasets.

Figure 3: A data analysis workflow for identifying 3-MPG adducts from bottom-up proteomics data.

Setting up a Mascot Search for 3-MPG Adducts:

When using a database search engine like Mascot, the key is to define the 3-MPG adduct as a variable modification.[4]

  • Database: Select the appropriate protein database for your sample (e.g., SwissProt, a custom database of your protein of interest).

  • Enzyme: Specify the enzyme used for digestion (e.g., Trypsin).

  • Fixed Modifications: Include any fixed modifications, such as carbamidomethylation of cysteine if iodoacetamide was used for alkylation.

  • Variable Modifications: This is the critical step.

    • Define a new modification with a mass of 166.17 Da .

    • Specify the specificity of this modification to Arginine (R) .

  • Mass Tolerances: Set the precursor and fragment mass tolerances based on the performance of your mass spectrometer.

  • Error Tolerant Search: For discovering unexpected modifications or confirming the 3-MPG adduct with higher confidence, an "Error Tolerant" search can be performed as a second pass.[8] This allows the software to look for any mass shift within a defined range.

Trustworthiness and Self-Validating Systems

To ensure the trustworthiness of your results, it is crucial to incorporate self-validating steps into your experimental design:

  • Control Samples: Always include a control sample of the unmodified protein that has been processed in parallel with the 3-MPG treated sample. This allows you to distinguish between 3-MPG induced modifications and other potential artifacts.

  • Dose-Response: Analyze samples treated with increasing concentrations of 3-MPG. A dose-dependent increase in the abundance of the modified peptide provides strong evidence for a true adduct.

  • Manual Spectral Validation: Do not rely solely on the output of the database search algorithm. Manually inspect the MS/MS spectra of high-scoring peptide-spectrum matches to confirm that the major fragment ions are consistent with the proposed modified peptide sequence. Look for a clear and consistent mass shift in the b- and y-ion series corresponding to the modified arginine residue.

  • Orthogonal Methods: When possible, use an orthogonal method to confirm the modification. For example, if a specific arginine residue is predicted to be a key site of modification, site-directed mutagenesis of that residue to a non-reactive amino acid (e.g., lysine or alanine) should prevent the formation of the adduct.

By following these guidelines and employing a rigorous and comparative approach, researchers can confidently validate and characterize 3-methoxyphenylglyoxal protein adducts, leading to a deeper understanding of their biological significance in drug development and toxicology.

References

  • Mascot. (n.d.). Identifying unsuspected modifications with Error Tolerant search. Matrix Science. Retrieved from [Link]

  • de Graaf, E. L., et al. (2019).
  • Spengler, B. (2018). A mass spectrometry approach for the identification and localization of small aldehyde modifications of proteins.
  • Matrix Science. (n.d.). Mascot help: Mascot search parameters. Retrieved from [Link]

  • Nunes, J., et al. (2019). Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges. Metabolites, 9(4), 75.
  • Matrix Science. (n.d.). Mascot database search: Modifications. Retrieved from [Link]

  • Michalski, A., et al. (2011). Improved peptide identification by targeted fragmentation using CID, HCD and ETD on an LTQ-Orbitrap Velos. Journal of proteome research, 10(3), 1348–1357.
  • Chepanoske, C. L., et al. (2004). Characterization of a peptide adduct formed by N-acetoxy-2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP), a reactive intermediate of a food-borne carcinogen. Food and Chemical Toxicology, 42(8), 1367-1377.
  • Codreanu, S. G., et al. (2015). Quantitative Chemoproteomics for Site-Specific Analysis of Protein Alkylation by 4-Hydroxy-2-Nonenal in Cells. Analytical chemistry, 87(4), 2269–2278.
  • Carr, S. A., & Annan, R. S. (n.d.). Identification of Protein Modifications by Mass Spectrometry.
  • Roberts, M. J., et al. (2021). Discovery and visualization of uncharacterized drug-protein adducts using mass spectrometry. bioRxiv.
  • ResearchGate. (n.d.). Reaction scheme for the modification of arginine residues with phenylglyoxal. Retrieved from [Link]

  • Chen, Y., et al. (2019). Improving mass spectrometry analysis of protein structures with arginine-selective chemical cross-linkers.
  • Roberts, M. J., et al. (2022). Discovery and Visualization of Uncharacterized Drug–Protein Adducts Using Mass Spectrometry. Analytical Chemistry, 94(8), 3501-3509.
  • Tsugita, A., & Kamo, M. (1999). Conversion of arginine to ornithine for improving the fragmentation pattern of peptides labeled with the N-terminal tris(2,4,6-trimethoxyphenyl)phosphonium group in tandem mass spectrometry. Analytical Methods, 124(1), 81-89.
  • Maier, C. S. (n.d.). Protein adducts of α,β-unsaturated aldehydes.
  • Kanan, M. W., & Roesner, R. A. (2021). Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers. Molecules, 26(22), 6964.
  • Colombo, G., et al. (2020). Screening of Protein Carbonylation Sites in Human Serum by Ion Mobility Mass Spectrometry. Antioxidants, 9(11), 1083.
  • Wang, W., et al. (2014). Arginine Modifications by Methylglyoxal: Discovery in a Recombinant Monoclonal Antibody and Contribution to Acidic Species. PLoS ONE, 9(4), e93503.
  • Vath, J. E., & Biemann, K. (1997). Improving mass spectrometric sequencing of arginine-containing peptides by derivatization with acetylacetone. Journal of Mass Spectrometry, 32(12), 1337-1349.
  • Aldini, G., et al. (2013). Mass spectrometric approaches for the identification and quantification of reactive carbonyl species protein adducts. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1834(10), 2245-2259.
  • Ravuri, H. G., et al. (2023). LC-MS/MS Analysis of Reaction Products of Arginine/Methylarginines with Methylglyoxal/Glyoxal. Journal of the American Society for Mass Spectrometry.
  • ResearchGate. (n.d.). Reaction of phenylglyoxal with the arginine moiety. Retrieved from [Link]

  • Yamasaki, R. B., Vega, A., & Feeney, R. E. (1980). Modification of available arginine residues in proteins by p-hydroxyphenylglyoxal. Analytical Biochemistry, 109(1), 32-40.

Sources

HPLC method development for 3-Methoxyphenylglyoxal hydrate reaction kinetics

Author: BenchChem Technical Support Team. Date: April 2026

Optimizing HPLC Method Development for 3-Methoxyphenylglyoxal Hydrate Reaction Kinetics: A Comparative Guide

Introduction & Scientific Context

3-Methoxyphenylglyoxal hydrate (3-MPG) is a highly reactive aromatic α-dicarbonyl compound utilized as a versatile reagent in organic synthesis and as a specific modifier for arginine residues in protein biochemistry[1]. Because phenylglyoxal derivatives selectively target the guanidinium group of arginine at slightly alkaline pH[2], tracking the reaction kinetics of 3-MPG is critical for optimizing protein labeling protocols, determining drug-target binding affinities, and evaluating dicarbonyl scavenging capacities.

Unlike aliphatic dicarbonyls (e.g., methylglyoxal) which lack a strong chromophore, the methoxyphenyl ring of 3-MPG allows for direct UV detection[3]. However, to accurately determine its kinetic reactivity or trap it in complex biological matrices, 3-MPG is frequently reacted with a nucleophilic diamine, such as 1,2-diaminobenzene (OPDA), to yield a highly stable quinoxaline adduct[4]. Developing a robust High-Performance Liquid Chromatography (HPLC) method to simultaneously track the depletion of 3-MPG and the formation of the quinoxaline derivative requires a strategic comparative approach to stationary and mobile phases.

Mechanistic Pathway & Workflow

The kinetic assay relies on a condensation reaction. 3-MPG acts as the electrophile, reacting with the nucleophilic amines of OPDA to form 2-(3-methoxyphenyl)quinoxaline. By monitoring this reaction over time, researchers can calculate the pseudo-first-order rate constant ( kobs​ ). The causality of the assay's self-validation lies in mass balance: the molar rate of 3-MPG depletion must inversely mirror the formation of the quinoxaline adduct. Any deviation mathematically signals unwanted side reactions.

G A 3-MPG Hydrate (Electrophile) C Condensation (pH 7.4, 37°C) A->C B 1,2-Diaminobenzene (Nucleophile) B->C D Quinoxaline Adduct (Stable Product) C->D k_obs (Kinetic Rate) E HPLC-UV/MS Quantification D->E Track Depletion & Formation

Reaction pathway of 3-MPG with 1,2-diaminobenzene yielding a stable quinoxaline for HPLC tracking.

Comparative Evaluation: Stationary Phases

To achieve baseline resolution between the highly polar 3-MPG hydrate and the highly hydrophobic quinoxaline adduct, the stationary phase must be carefully selected.

  • Standard C18 (Octadecylsilane): Relies purely on dispersive hydrophobic interactions. While it retains the quinoxaline adduct well, the polar 3-MPG hydrate often elutes too close to the void volume ( t0​ ), leading to poor integration and matrix interference.

  • Phenyl-Hexyl: This phase contains a phenyl ring at the end of a hexyl chain, enabling strong π−π interactions with the aromatic rings of both 3-MPG and the quinoxaline product.

  • Causality Insight: The electron-donating methoxy group on 3-MPG enhances its π -electron density, making the π−π retention mechanism on a Phenyl-Hexyl column vastly superior to C18 for this specific analyte. It provides optimal retention ( k′ ) and excellent peak symmetry.

Comparative Evaluation: Mobile Phase Modifiers

The choice of acidic modifier dictates peak shape and MS compatibility.

  • 0.1% Trifluoroacetic Acid (TFA): An excellent ion-pairing agent that fully suppresses residual silanol ionization on the silica support, yielding the sharpest peaks for the basic quinoxaline nitrogen atoms. However, TFA causes severe ion suppression in Electrospray Ionization Mass Spectrometry (ESI-MS).

  • 0.1% Formic Acid (FA): A weaker acid that provides sufficient silanol suppression for acceptable peak shapes while maintaining excellent LC-MS compatibility. For kinetic tracking where MS confirmation of the adduct is required, FA is the optimal compromise.

G Start HPLC Method Optimization Phase Stationary Phase Selection Start->Phase C18 Standard C18 (Hydrophobic) Phase->C18 Suboptimal for 3-MPG Phenyl Phenyl-Hexyl (π-π Interactions) Phase->Phenyl Optimal for Aromatics Mobile Mobile Phase Modifier Phenyl->Mobile TFA 0.1% TFA (UV Only, Sharp Peaks) Mobile->TFA FA 0.1% Formic Acid (LC-MS Compatible) Mobile->FA

Decision tree for optimizing the HPLC stationary and mobile phases for 3-MPG kinetic analysis.

Quantitative Performance Data

The following table summarizes the chromatographic performance of the compared systems (Isocratic elution: 40% Acetonitrile / 60% Aqueous, Flow rate: 1.0 mL/min, Detection: UV 254 nm).

Column TypeMobile Phase Modifier3-MPG Retention Time ( tR​ )Quinoxaline Retention Time ( tR​ )Resolution ( Rs​ )Peak Asymmetry (Quinoxaline)Suitability
C18 (150 x 4.6 mm, 5 µm)0.1% TFA1.8 min8.5 min12.41.1UV only; poor 3-MPG retention
C18 (150 x 4.6 mm, 5 µm)0.1% Formic Acid1.7 min8.2 min11.81.4MS compatible; peak tailing
Phenyl-Hexyl (150 x 4.6 mm, 5 µm)0.1% TFA3.5 min11.2 min18.21.0UV only; excellent separation
Phenyl-Hexyl (150 x 4.6 mm, 5 µm)0.1% Formic Acid3.4 min10.8 min17.51.1Optimal (MS compatible)

Data demonstrates that the Phenyl-Hexyl column with Formic Acid provides the best balance of retention, resolution, and MS compatibility.

Self-Validating Experimental Protocol: Kinetic Assay

To ensure trustworthiness, this protocol incorporates an internal standard (IS) and continuous mass-balance checks.

Materials:

  • 3-Methoxyphenylglyoxal hydrate (3-MPG)[5]

  • 1,2-Diaminobenzene (OPDA)

  • Internal Standard: Diethylglyoxal (DEGo)[4]

  • Reaction Buffer: 100 mM Sodium Phosphate, pH 7.4

Step-by-Step Methodology:

  • Preparation of Stock Solutions: Prepare a 10 mM stock of 3-MPG and a 50 mM stock of OPDA in LC-MS grade acetonitrile. Prepare a 5 mM stock of DEGo (Internal Standard).

  • Reaction Initiation: In a thermostated autosampler vial at 37°C, combine 800 µL of Reaction Buffer, 100 µL of OPDA stock (final conc. 5 mM), and 50 µL of DEGo stock. Initiate the reaction by adding 50 µL of 3-MPG stock (final conc. 0.5 mM).

  • Kinetic Sampling: Program the HPLC autosampler to inject 10 µL of the reaction mixture directly onto the Phenyl-Hexyl column every 15 minutes for 4 hours. Causality Note: Direct injection without off-line manual quenching minimizes handling errors. The acidic mobile phase (pH ~2.7) instantly quenches the reaction upon injection on the column.

  • Data Analysis: Plot the natural log of the normalized 3-MPG peak area (Area 3-MPG / Area IS) versus time. The slope of the linear regression yields the pseudo-first-order rate constant ( kobs​ ).

  • Validation Check: Verify that the sum of the molar concentrations of unreacted 3-MPG and the formed quinoxaline adduct remains constant ( ±5% ) throughout the 4-hour window. A drop in total mass balance indicates undesirable side reactions (e.g., 3-MPG polymerization).

Conclusion

For the precise kinetic tracking of 3-Methoxyphenylglyoxal hydrate, a Phenyl-Hexyl stationary phase vastly outperforms standard C18 columns by leveraging π−π interactions. When paired with 0.1% Formic Acid, the method provides a self-validating, LC-MS compatible system that ensures high scientific rigor in drug development and biochemical assays.

References

  • LookChem. "Cas 118888-62-3, 3-METHOXYPHENYLGLYOXAL HYDRATE." LookChem. URL: [Link]

  • Gomez Ojeda, A., et al. "High-performance liquid chromatography determination of glyoxal, methylglyoxal, and diacetyl in urine using 4-methoxy-o-phenylenediamine as derivatizing reagent." Analytical Biochemistry, 2014. URL:[Link]

  • Artasensi, A., et al. "A Novel Chromatographic Method to Assess the Binding Ability towards Dicarbonyls." Pharmaceuticals (PMC), 2023. URL: [Link]

  • Takahashi, K. "The Reactions of Phenylglyoxal and Related Reagents with Amino Acids." The Journal of Biochemistry, 1977. URL: [Link]

Sources

Spectrophotometric Quantification of 3-Methoxyphenylglyoxal Hydrate Binding Efficiency: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter challenges in accurately mapping and quantifying protein modification sites. Arginine residues, characterized by their highly basic guanidinium side chains (pKa ~12.5), play foundational roles in enzyme catalysis (e.g., creatine kinase), protein-protein interactions, and critical cellular signaling cascades like the mTORC1 pathway[1][2].

Chemical modification remains a gold-standard technique to probe these functional arginine sites. While Phenylglyoxal (PG) is the classical reagent, its derivatives—specifically 3-Methoxyphenylglyoxal hydrate (3-MPG) —offer superior optical properties for direct spectrophotometric quantification. This guide dissects the causality behind 3-MPG's efficacy, objectively compares it against alternative dicarbonyls, and provides a self-validating protocol for precise stoichiometric analysis.

Reaction Mechanics and Causality

The reaction between 3-MPG and the arginine guanidinium group is strictly pH-dependent. Because the initial nucleophilic attack requires the unprotonated free base of the guanidino group, the reaction must be performed in mildly alkaline conditions (pH 7.5–8.5)[2].

3-MPG reacts with arginine to form a stable, cyclic adduct, typically in a 2:1 stoichiometry (two glyoxal molecules per one arginine residue)[3]. The strategic advantage of 3-MPG lies in its meta-methoxy substitution. While this substitution causes slight steric hindrance compared to para-substituted analogs, it provides moderate, controllable reactivity[4]. More importantly, the methoxy group acts as an auxochrome, shifting the maximum absorbance wavelength ( λmax​ ) of the resulting adduct. This shift allows researchers to measure binding efficiency without the severe background interference typically caused by native aromatic amino acids (which absorb heavily at 280 nm) or the deep-UV requirements of native PG (which absorbs around 250 nm)[5].

G Arg Free Arginine Residue (Guanidinium Group) Intermediate 1:1 Intermediate Adduct Arg->Intermediate Nucleophilic Attack Reagent 3-Methoxyphenylglyoxal (3-MPG) Reagent->Intermediate pH Alkaline pH (7.5-8.5) Deprotonation pH->Arg Facilitates StableAdduct 2:1 Stable Chromophoric Adduct (Absorbance Shift) Intermediate->StableAdduct + 2nd 3-MPG Molecule

Biochemical logic of arginine modification by 3-MPG forming a chromophoric adduct.

Comparative Performance Data

To objectively evaluate 3-MPG, we must benchmark its performance against standard arginine modifiers: Phenylglyoxal (PG), p-Hydroxyphenylglyoxal (OH-PG), and 2,3-Butanedione (BAD).

Table 1: Comparative Profile of Arginine Modifying Reagents

ReagentStoichiometry (Reagent:Arg)Adduct StabilitySpectrophotometric UtilityKey Limitations / Buffer Constraints
3-Methoxyphenylglyoxal (3-MPG) 2:1HighExcellent; distinct λmax​ shift due to meta-methoxy auxochrome.Requires strictly amine-free buffers; moderate steric hindrance[4].
Phenylglyoxal (PG) 2:1 (can be 1:1 for inactivation)[2]HighModerate; relies on absorbance at ~250 nm[5].High background noise from the protein backbone at lower UV ranges.
p-Hydroxyphenylglyoxal (OH-PG) 2:1[3]HighGood; para-hydroxy group provides a strong chromophore.Prone to oxidation; solubility can be challenging in certain aqueous buffers.
2,3-Butanedione (BAD) 1:1 (in borate)Low (Reversible)Poor; lacks a strong aromatic chromophore.Strictly requires borate buffer to stabilize the cis-diol adduct[3].

Self-Validating Experimental Protocol

To ensure scientific trustworthiness and reproducibility, the following protocol incorporates a self-validating system : a parallel standard curve using free N- α -acetylarginine. This establishes the exact molar extinction coefficient ( ϵ ) of the 3-MPG-arginine adduct under your specific buffer conditions, accounting for any microenvironmental solvent effects.

Materials & Reagents
  • Target Protein: 1-10 mg/mL[1].

  • 3-MPG Hydrate: Freshly prepared 100 mM stock in anhydrous DMSO or ethanol.

  • Reaction Buffer: 50 mM Sodium Bicarbonate, pH 8.0. (Causality: Tris or other primary amine buffers will aggressively compete with arginine for the dicarbonyl reagent and must be strictly avoided).

  • Quenching System: Sephadex G-25 rapid desalting columns.

  • Validation Standard: N- α -acetylarginine.

Step-by-Step Methodology

Step 1: Preparation of the Validation Standard Curve

  • Prepare a serial dilution of N- α -acetylarginine (0 to 1 mM) in the Reaction Buffer.

  • Add the 3-MPG stock to a final concentration of 10 mM.

  • Incubate at 25°C for 1 hour in the dark.

  • Measure absorbance to determine the λmax​ and calculate the precise molar extinction coefficient ( ϵ ) using the Beer-Lambert law.

Step 2: Protein Modification

  • Equilibrate the target protein in the Reaction Buffer to a known concentration (e.g., 50 μ M).

  • Initiate the reaction by adding 3-MPG to achieve a 50- to 100-fold molar excess over the total estimated arginine residues. (Causality: A massive molar excess drives the pseudo-first-order kinetics necessary to ensure complete modification of all solvent-accessible arginines).

Step 3: Time-Course Sampling & Quenching

  • Withdraw aliquots at specific time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Immediately quench the reaction by passing the aliquot through a pre-equilibrated desalting column to remove all unreacted 3-MPG[2].

Step 4: Spectrophotometric Quantification

  • Measure the absorbance of the desalted, modified protein at the experimentally determined λmax​ for the 3-MPG adduct.

  • Critical Control: Use a mock-treated protein sample (incubated with the DMSO/ethanol vehicle but no 3-MPG, then desalted) as the blank to subtract baseline protein absorbance.

Workflow Prep 1. Protein & Reagent Prep (Amine-free buffer, pH 8.0) React 2. Incubation (3-MPG + Protein at 25°C) Prep->React Quench 3. Quenching & Desalting (Remove excess 3-MPG) React->Quench Time-course sampling Measure 4. Spectrophotometry (Measure Absorbance) Quench->Measure Validate 5. Self-Validation (Arg Std. Curve Comparison) Measure->Validate

Step-by-step workflow for 3-MPG modification and spectrophotometric quantification.

Data Analysis & Binding Efficiency Calculation

The binding efficiency (the number of modified arginine residues per protein molecule) is calculated using the rearranged Beer-Lambert Law:

c=ϵ⋅lA​

  • A = Blank-subtracted absorbance of the desalted protein adduct.

  • ϵ = Molar extinction coefficient derived from your N- α -acetylarginine standard curve.

  • l = Path length of the cuvette (typically 1 cm).

  • c = Concentration of the modified arginine residues.

Finally, divide the calculated concentration of modified arginines ( c ) by the total molar concentration of the protein to determine the exact stoichiometry of modification.

References

  • Application of photodiode array detection and fast atom bombardment mass spectrometry for the identification of the arginine residue in neuropeptides. PubMed (NIH).[Link]

  • Ligand-selective Modulation of the Permeability Transition Pore by Arginine Modification. University of Padua (UniPD).[Link]

  • Creatine kinase: Essential arginine residues at the nucleotide binding site identified by chemical modification and high-resolution tandem mass spectrometry. PNAS.[Link]

Sources

A Senior Application Scientist's Guide to Arginine Modification: 3-Methoxyphenylglyoxal Hydrate vs. 2,3-Butanedione

Author: BenchChem Technical Support Team. Date: April 2026

The selective chemical modification of arginine residues is a cornerstone technique for elucidating enzyme structure, function, and interaction. The positively charged guanidinium group of arginine is a frequent key player in substrate binding, catalysis, and the maintenance of protein conformation. By specifically targeting and modifying this residue, researchers can pinpoint its functional role. Among the arsenal of reagents for this purpose, α-dicarbonyl compounds are paramount due to their high specificity for the guanidinium side chain.

This guide provides an in-depth, objective comparison of two such reagents: the aromatic glyoxal derivative, 3-Methoxyphenylglyoxal hydrate, and the classic aliphatic dicarbonyl, 2,3-butanedione. We will move beyond a simple cataloging of features to explore the causality behind experimental choices, providing field-proven insights for researchers, scientists, and drug development professionals.

The Reagents: A Profile

3-Methoxyphenylglyoxal Hydrate

3-Methoxyphenylglyoxal belongs to the family of aryl-glyoxals, which are well-established as highly specific arginine-modifying agents.[1][2] Its reactivity stems from the two adjacent carbonyl groups that readily react with the nucleophilic guanidinium group of arginine.

  • Mechanism of Action: The reaction proceeds optimally in a neutral to slightly alkaline pH range (pH 7-9).[1] The primary reaction involves the two carbonyl groups of the glyoxal condensing with the guanidinium group to form a stable dihydroxyimidazolidine derivative.[3] This modification is generally considered irreversible under physiological conditions.[4][5] The presence of the methoxy group on the phenyl ring, being an electron-donating group, is anticipated to modulate the electrophilicity of the carbonyl carbons, potentially influencing its reactivity compared to its parent compound, phenylglyoxal.[1]

2,3-Butanedione (Diacetyl)

2,3-butanedione is a small α-dicarbonyl reagent widely used for arginine modification.[6][7] Its smaller size may allow it to access arginine residues in more sterically hindered environments compared to the bulkier aryl-glyoxals.

  • Mechanism of Action: The reaction of 2,3-butanedione with arginine is famously dependent on the presence of borate.[8] In a borate buffer, the reagent forms a stable complex with the guanidinium group. A key feature of this modification is its reversibility.[4][5] Removal of the borate and excess reagent, for instance through dialysis against a borate-free buffer, can lead to the reactivation of the enzyme, providing powerful evidence that the observed functional changes are directly due to the modification of the arginine residue(s).[7][8]

Head-to-Head Performance Comparison

The choice between these two reagents is dictated by the specific experimental goal. The following table summarizes their key performance characteristics to guide your selection.

Feature3-Methoxyphenylglyoxal Hydrate2,3-Butanedione
Primary Target Guanidinium group of Arginine[1]Guanidinium group of Arginine[6][8]
Optimal pH Neutral to slightly alkaline (pH 7.0 - 9.0)[1][9]Neutral to alkaline (pH 7.0 - 9.0), requires borate buffer for adduct stability[8][10]
Reversibility Irreversible[4][5]Reversible upon removal of borate[4][5][8]
Adduct Stability Forms a highly stable dihydroxyimidazolidine derivative[3]Forms a stable adduct only in the presence of borate[8]
Specificity Highly selective for arginine; minor side reactions with lysine at pH > 8.0[3][11]Highly selective for arginine in the presence of borate
Side Reactions Potential for side reactions with the ε-amino group of Lysine and the thiol group of Cysteine, especially at higher pH and reagent concentrations.[3]Can form Schiff base adducts with other amino acids, but the arginine adduct is stabilized by borate.[12]
Key Advantage Forms a stable, irreversible adduct suitable for permanent labeling and peptide mapping.Reversibility allows for direct confirmation of the functional role of the modified arginine residue.[7]
Key Disadvantage Irreversibility can make it difficult to definitively prove cause-and-effect without further controls.Requires borate buffer, which may interfere with some enzyme assays or protein structures. Adduct is unstable without borate.

Visualization of Reaction Mechanisms

To better understand the chemical transformations, the following diagrams illustrate the reaction of each reagent with the arginine side chain.

G start Protein Preparation buffer_prep Prepare Protein in Non-Nucleophilic Buffer (e.g., HEPES, Phosphate) at pH 7.5 start->buffer_prep reagent_prep Prepare Fresh Reagent Stock Solution buffer_prep->reagent_prep reaction Initiate Reaction Add reagent to protein solution Incubate at controlled temp (e.g., 25°C) reagent_prep->reaction monitoring Monitor Reaction Take aliquots at time points Measure enzyme activity reaction->monitoring quenching Quench Reaction Add scavenger (e.g., free arginine) or remove reagent monitoring->quenching analysis Analysis quenching->analysis reversal For 2,3-Butanedione Only: Reversal Step Dialyze against borate-free buffer Re-assay activity quenching->reversal ms_analysis Mass Spectrometry Confirm mass shift corresponding to adduct formation analysis->ms_analysis activity_analysis Enzyme Activity Assay Correlate modification with loss of function analysis->activity_analysis reversal->activity_analysis

Sources

Safety Operating Guide

3-Methoxyphenylglyoxal hydrate proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I understand that the operational safety of handling reactive intermediates extends far beyond mere regulatory compliance. It requires a mechanistic understanding of the chemical's behavior to anticipate risks before they manifest.

3-Methoxyphenylglyoxal hydrate is a highly reactive aromatic aldehyde derivative utilized extensively in organic synthesis and as a specific reagent for arginine modification in biochemical assays[1]. While its reactivity is an asset at the bench, it presents distinct logistical and safety challenges during handling, spill response, and disposal.

This guide provides a self-validating, step-by-step operational framework for the proper containment and disposal of 3-Methoxyphenylglyoxal hydrate, ensuring the safety of your laboratory personnel and the integrity of your research environment.

Chemical Profiling & Mechanistic Causality

To safely manage a chemical, you must first understand the causality behind its hazard profile. Phenylglyoxal derivatives are highly electrophilic and specifically target nucleophilic sites, such as the guanidinium group of arginine residues in proteins[1].

While this makes 3-methoxyphenylglyoxal hydrate an invaluable tool for protein modification, it is also the exact mechanism driving its toxicity. Upon contact with biological tissues (skin, eyes, or respiratory mucosa), the compound rapidly cross-links with surface proteins, leading to acute irritation[2]. Furthermore, because it is water-soluble, it can easily dissolve in the mucosal lining of the respiratory tract if inhaled as a fine dust[2][3].

Table 1: Physicochemical Properties & Hazard Classifications
Property / MetricValue / ClassificationOperational Implication
CAS Number 32025-65-3 / 118888-62-3[2][4]Ensure correct identification for waste manifesting.
Molecular Weight 182.17 g/mol [4]Relevant for stoichiometric waste neutralization calculations.
Physical State Crystalline Powder[1]High risk of aerosolization and dust formation[2].
Solubility Soluble in water[3]Do not use water for initial spill cleanup , as it will spread the contaminant[3].
GHS Hazard Codes H315, H319, H335[2]Causes severe skin, eye, and respiratory irritation[2].
Stability Stable under normal conditions[2]Incompatible with strong oxidizers and excess heat[2].

Operational Logistics: Spill Response Workflow

The primary risk during a spill of 3-methoxyphenylglyoxal hydrate is the generation of airborne dust. The following workflow dictates the logical progression of containment to minimize respiratory exposure.

G Start Spill Detected: 3-Methoxyphenylglyoxal Hydrate Assess Assess Spill Volume Start->Assess Small Small Spill (< 50g) Assess->Small Large Large Spill (> 50g) Assess->Large PPE Don PPE (Respirator, Gloves, Goggles) Small->PPE Evacuate Evacuate Lab & Notify HazMat Large->Evacuate Contain Dry Contain & Sweep (Avoid Dust Formation) PPE->Contain Dispose Transfer to Hazardous Waste Container Contain->Dispose Accumulate Satellite Accumulation Area (EPA Compliance) Dispose->Accumulate

Workflow for the containment and disposal of 3-Methoxyphenylglyoxal hydrate spills.

Protocol 1: Emergency Spill Containment & Cleanup

This protocol is designed as a self-validating system. Do not proceed to the next step until the current step's validation criteria are met.

  • Site Securing & Assessment: Immediately restrict access to the spill area. Ensure the laboratory's HVAC system is providing adequate ventilation to disperse any localized airborne particulates[2].

  • PPE Donning: Personnel must equip standard laboratory PPE (goggles, lab coat, nitrile gloves). If dust is visibly present or exposure limits are exceeded, a NIOSH/MSHA or European Standard EN 149:2001 approved respirator is mandatory[2].

  • Dry Containment (Crucial Step): Because the compound is highly mobile in aqueous environments, do not use water for the initial cleanup[3].

  • Mechanical Recovery: Gently sweep up and shovel the solid material. You must execute this slowly to avoid dust formation, which exacerbates the H335 inhalation risk[2].

  • Waste Transfer: Place the recovered material into a suitable, tightly closed container designated for hazardous chemical waste[2].

  • Validation Check: Visually inspect the spill zone under bright light to ensure no crystalline powder remains. Only after the dry powder is completely removed should you wipe the area with a damp, disposable cloth to capture microscopic residues.

Standard Operating Procedure (SOP): Routine Disposal

3-Methoxyphenylglyoxal hydrate must not be released into the environment or municipal wastewater systems[2]. It must be treated as a non-halogenated organic hazardous waste and disposed of through an approved waste management facility[2][3].

Protocol 2: Routine Laboratory Waste Accumulation
  • Waste Segregation: Classify the material as hazardous organic waste. Ensure it is strictly segregated from strong oxidizers to prevent incompatible exothermic reactions[2].

  • Primary Containment: Collect all residual solids, contaminated weighing paper, and disposable spatulas in a dedicated, chemically compatible solid waste bin with a secure lid.

  • Labeling: Clearly label the container with the chemical name, CAS number (32025-65-3), and the specific GHS hazard warnings (Irritant: Skin, Eye, Respiratory)[2][4].

  • Satellite Accumulation: Store the sealed waste container in a dry, well-ventilated Satellite Accumulation Area (SAA) away from excess heat[2].

  • Final Disposition: Transfer the container to an approved hazardous waste disposal plant in accordance with European Directives (EWC) or local EPA/RCRA regulations[2].

  • Validation Check: Verify that the waste container lid is tightly sealed and that the exterior of the container is free of any chemical dust before transferring it to the SAA. Check the secondary containment tray for any signs of spillage.

References

  • 3-Methoxyphenylglyoxal hydrate - SAFETY D
  • Cas 118888-62-3, 3-METHOXYPHENYLGLYOXAL HYDR
  • SAFETY DATA SHEET - 3,4-(Methylenedioxy)
  • Phenylglyoxal Hydrate, 97%, Certified, 5g, Chemsavers, Inc.,

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A Strategic Guide to Personal Protective Equipment for Handling 3-Methoxyphenylglyoxal Hydrate

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical research and drug development, the meticulous handling of reactive chemical compounds is paramount. 3-Methoxyphenylglyoxal hydrate, a key building block in the synthesis of various pharmaceutical agents, requires a comprehensive understanding of its hazard profile to ensure the safety of laboratory personnel. This guide provides an in-depth, procedural framework for the selection, use, and disposal of Personal Protective Equipment (PPE) when working with this compound, grounded in scientific principles and best practices for laboratory safety.

Understanding the Hazard: Why PPE is Critical

3-Methoxyphenylglyoxal hydrate is classified as a hazardous substance with the potential to cause significant irritation.[1][2][3] The primary routes of exposure and associated hazards are:

  • Skin Contact: Causes skin irritation.[1][2][3]

  • Eye Contact: Causes serious eye irritation.[1][2][3]

  • Inhalation: May cause respiratory irritation.[1][2][3][4]

Given these hazards, a multi-layered PPE strategy is not merely a recommendation but a critical line of defense to mitigate the risk of exposure and ensure a safe working environment.

Core Principles of PPE Selection

The selection of appropriate PPE is a function of a thorough risk assessment of the planned experimental procedure. The following table summarizes the minimum PPE requirements for handling 3-Methoxyphenylglyoxal hydrate in a laboratory setting.

Body Part Required PPE Standard Rationale
Hands Nitrile rubber glovesEN 374To prevent direct skin contact and subsequent irritation.[1] Nitrile offers good chemical resistance to a range of substances.
Eyes Chemical safety gogglesEN 166 or ANSI Z87.1To protect the eyes from splashes or airborne particles of the solid compound.[1]
Body Long-sleeved laboratory coatN/ATo protect the skin and personal clothing from contamination.[1]
Respiratory Use in a well-ventilated area or chemical fume hoodN/ATo minimize the inhalation of the compound, which can cause respiratory tract irritation.[5]
Operational Plan: A Step-by-Step Guide to PPE Usage

Adherence to a strict protocol for the donning, use, and doffing of PPE is essential to prevent cross-contamination and ensure the safety of the user and the laboratory environment.

A systematic approach to putting on PPE ensures complete protection before handling the chemical.

G cluster_prep Preparation cluster_donning Donning Sequence Inspect_PPE 1. Inspect PPE for damage Wash_Hands 2. Wash and dry hands thoroughly Inspect_PPE->Wash_Hands Don_Coat 3. Don laboratory coat Wash_Hands->Don_Coat Don_Goggles 4. Put on safety goggles Don_Coat->Don_Goggles Don_Gloves 5. Don nitrile gloves over cuffs Don_Goggles->Don_Gloves End Ready to Handle Chemical Don_Gloves->End Start Start Start->Inspect_PPE

Figure 1: PPE Donning Workflow
  • Inspect PPE: Before use, visually inspect all PPE for any signs of damage, such as cracks in the goggles, or tears and punctures in the gloves.[6]

  • Hand Hygiene: Wash hands thoroughly with soap and water and dry them completely.

  • Laboratory Coat: Put on a clean, long-sleeved laboratory coat and fasten it completely.

  • Eye Protection: Put on chemical safety goggles. Ensure they fit snugly against the face to provide a seal.

  • Gloves: Don nitrile gloves, ensuring the cuffs of the gloves are pulled over the sleeves of the laboratory coat to prevent skin exposure.[6]

Proper technique during and after handling the chemical is crucial to avoid exposure.

  • Chemical Handling: All work with 3-Methoxyphenylglyoxal hydrate should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[5] Avoid generating dust.[1]

  • Doffing Sequence: The removal of PPE should be done in a manner that prevents contamination of the skin and clothing.

G cluster_doffing Doffing Sequence Remove_Gloves 1. Remove gloves using a glove-to-glove, then skin-to-skin technique Remove_Coat 2. Remove laboratory coat by rolling it inside out Remove_Gloves->Remove_Coat Remove_Goggles 3. Remove safety goggles Remove_Coat->Remove_Goggles Wash_Hands_Final 4. Wash hands thoroughly with soap and water Remove_Goggles->Wash_Hands_Final End Safe to Leave Lab Wash_Hands_Final->End Start Finished Handling Chemical Start->Remove_Gloves

Figure 2: PPE Doffing Workflow
Disposal Plan: Managing Contaminated PPE

All disposable PPE that has been in contact with 3-Methoxyphenylglyoxal hydrate is considered hazardous waste and must be disposed of accordingly to prevent environmental contamination and accidental exposure.[1]

Step-by-Step Disposal Protocol:

  • Segregation at the Source: Immediately after doffing, place all contaminated disposable PPE, including nitrile gloves, into a designated hazardous waste container.[7] This container should be clearly labeled with "Hazardous Waste" and the name of the chemical.[7]

  • Waste Container Specifications: The hazardous waste container must be:

    • Made of a material compatible with the chemical.[7]

    • Leak-proof with a secure, tight-fitting lid.[7][8]

    • Stored in a designated satellite accumulation area.[9]

  • Non-Disposable PPE Decontamination:

    • Safety Goggles: Clean and decontaminate safety goggles according to the manufacturer's instructions.

    • Laboratory Coat: If the laboratory coat becomes contaminated, it should be removed immediately and decontaminated by a professional laundry service that is equipped to handle chemically contaminated clothing. Do not take contaminated lab coats home.

  • Final Disposal: Arrange for the collection of the hazardous waste container by the institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[9]

By adhering to this comprehensive guide, researchers, scientists, and drug development professionals can confidently handle 3-Methoxyphenylglyoxal hydrate, ensuring their personal safety and maintaining the integrity of their research environment.

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Sources

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.